Thalidomide-NH-C2-PEG3-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O8/c25-7-9-31-11-13-32-12-10-30-8-6-22-15-3-1-2-14-18(15)21(29)24(20(14)28)16-4-5-17(26)23-19(16)27/h1-3,16,22,25H,4-13H2,(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSAHSFFVHCRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Thalidomide-NH-C2-PEG3-OH
This technical guide provides a detailed protocol for the synthesis of this compound, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease.
Thalidomide (B1683933) and its derivatives are widely utilized as potent ligands for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating a thalidomide moiety, a PROTAC can recruit the CRBN E3 ligase complex to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The "this compound" molecule features the CRBN-binding thalidomide core connected via an amide linkage to a two-carbon spacer and a three-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a hydroxyl group. This terminal hydroxyl allows for further conjugation to a ligand specific to a target protein.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the functionalization of thalidomide to introduce an amino group. This is followed by the coupling of the amino-thalidomide with a PEG linker that has a carboxylic acid at one end and a protected hydroxyl group at the other. The final step involves the deprotection of the terminal hydroxyl group.
Experimental Protocols
Step 1: Synthesis of 4-Aminothalidomide
A common starting point for introducing an amine functionality to the thalidomide core is the use of 4-hydroxythalidomide, which can be converted to 4-aminothalidomide.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 4-Hydroxythalidomide | Commercially Available | ≥95% |
| Diphenylphosphoryl azide (B81097) (DPPA) | Commercially Available | ≥97% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Commercially Available | ≥98% |
| Tetrahydrofuran (THF), anhydrous | Commercially Available | ≥99.9% |
| Sodium azide (NaN3) | Commercially Available | ≥99.5% |
| Triphenylphosphine (PPh3) | Commercially Available | ≥99% |
| Water | In-house | Deionized |
| Dichloromethane (DCM) | Commercially Available | ACS Grade |
| Saturated aqueous sodium bicarbonate | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate (B86663) | Commercially Available | ≥99% |
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous THF, add DBU (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add DPPA (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate azide.
-
Dissolve the crude azide in THF and add PPh3 (1.2 eq) and water (5.0 eq).
-
Heat the reaction mixture to 50 °C and stir for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford 4-aminothalidomide.
Step 2: Synthesis of Boc-protected PEG3-linker
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2-(2-(2-Hydroxyethoxy)ethoxy)acetic acid | Commercially Available | ≥95% |
| tert-Butanol (B103910) | Commercially Available | ≥99.5% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Commercially Available | ≥99% |
| 4-(Dimethylamino)pyridine (DMAP) | Commercially Available | ≥99% |
| Dichloromethane (DCM), anhydrous | Commercially Available | ≥99.8% |
Procedure:
-
Dissolve 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid (1.0 eq) in anhydrous DCM.
-
Add tert-butanol (1.5 eq), DCC (1.1 eq), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected PEG3 linker with a terminal carboxylic acid.
Step 3: Coupling of 4-Aminothalidomide and the PEG3 Linker
Materials:
| Reagent/Solvent | Supplier | Grade |
| 4-Aminothalidomide | From Step 1 | |
| Boc-protected PEG3-linker | From Step 2 | |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercially Available | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | ≥99% |
| N,N-Dimethylformamide (DMF), anhydrous | Commercially Available | ≥99.8% |
| Ethyl acetate (B1210297) | Commercially Available | ACS Grade |
| Lithium chloride (LiCl) | Commercially Available | ≥99% |
Procedure:
-
Dissolve the Boc-protected PEG3-linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature.
-
Add a solution of 4-aminothalidomide (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl solution (3 x) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Boc-protected this compound.
Step 4: Deprotection of the Terminal Hydroxyl Group
Materials:
| Reagent/Solvent | Supplier | Grade |
| Boc-protected this compound | From Step 3 | |
| Trifluoroacetic acid (TFA) | Commercially Available | ≥99% |
| Dichloromethane (DCM) | Commercially Available | ACS Grade |
| Saturated aqueous sodium bicarbonate | Prepared in-house |
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound.
Data Presentation
Table 1: Summary of Reagents for this compound Synthesis
| Step | Key Reagents | Molar Ratio (eq) |
| 1 | 4-Hydroxythalidomide | 1.0 |
| DPPA | 1.2 | |
| DBU | 1.5 | |
| 2 | 2-(2-(2-Hydroxyethoxy)ethoxy)acetic acid | 1.0 |
| tert-Butanol | 1.5 | |
| DCC | 1.1 | |
| 3 | 4-Aminothalidomide | 1.0 |
| Boc-protected PEG3-linker | 1.1 | |
| HATU | 1.2 | |
| DIPEA | 2.0 | |
| 4 | Boc-protected Intermediate | 1.0 |
| TFA | Excess |
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C19H23N3O8 |
| Molecular Weight | 421.40 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥95% |
| ¹H NMR | Spectrum consistent with the proposed structure |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 422.15 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Mechanism of action for a thalidomide-based PROTAC.
The Strategic Application of Thalidomide-NH-C2-PEG3-OH in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] Among the various components of a PROTAC, the linker plays a crucial role in determining its efficacy, selectivity, and pharmacokinetic properties.[3][4] This technical guide focuses on "Thalidomide-NH-C2-PEG3-OH," a specialized linker-ligand conjugate designed for the development of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][5]
Thalidomide (B1683933) and its analogs, known as immunomodulatory imide drugs (IMiDs), are well-established ligands for CRBN.[2][6] By incorporating a thalidomide moiety, PROTACs can hijack the CRBN E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[7][8] The "this compound" conjugate features a thalidomide core linked via an amine to a short alkyl chain (C2) and a three-unit polyethylene (B3416737) glycol (PEG3) chain, terminating in a hydroxyl group (-OH). This structure provides a versatile platform for PROTAC synthesis, offering a balance of solubility, flexibility, and a reactive handle for conjugation to a POI ligand.[9][10]
Core Concepts and Mechanism of Action
A PROTAC utilizing a thalidomide-based ligand operates through a catalytic cycle that results in the degradation of the target protein.[6] The PROTAC first binds to both the POI and the CRBN E3 ligase, forming a ternary complex.[1][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein.[6][8]
Quantitative Data Presentation
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce protein degradation. The following tables provide a template for presenting the types of quantitative data that are essential for evaluating a novel PROTAC developed using a this compound linker.
Table 1: In Vitro Binding Affinities
| Compound | Target Protein Binding (Kd, nM) | Cereblon Binding (Kd, nM) |
| POI Ligand | Value | N/A |
| Thalidomide | N/A | Value |
| PROTAC | Value | Value |
This table summarizes the binding affinities of the individual components and the final PROTAC molecule to their respective targets.
Table 2: In Vitro Degradation Profile
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Cell Line 1 | Protein A | Value | Value | Value |
| Cell Line 2 | Protein B | Value | Value | Value |
This table outlines the degradation efficiency of the PROTAC in different cell lines, indicating the concentration required for 50% degradation (DC50) and the maximum degradation achieved (Dmax).
Experimental Protocols
The development and evaluation of a PROTAC involve a series of key experiments. The following are detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent in vitro characterization.
Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a ligand for a protein of interest (POI-ligand) to this compound.
Materials:
-
This compound
-
POI-ligand with a suitable functional group (e.g., carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Activation of POI-Ligand: If the POI-ligand contains a carboxylic acid, dissolve it in anhydrous DMF. Add a coupling reagent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated POI-ligand solution, add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the procedure for assessing the in vitro degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows involved in PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
An In-depth Technical Guide to the Structure and Properties of Thalidomide-NH-C2-PEG3-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-NH-C2-PEG3-OH is a pivotal E3 ligase ligand-linker conjugate, integral to the burgeoning field of targeted protein degradation. This molecule incorporates the well-characterized thalidomide (B1683933) moiety, which serves as a potent binder to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in a hydroxyl group. This terminal hydroxyl provides a versatile handle for conjugation to a target protein ligand, forming a Proteolysis Targeting Chimera (PROTAC). This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in the synthesis of the BCL-XL degrader, XZ739.
Core Structure and Physicochemical Properties
This compound is a synthetic molecule meticulously designed for incorporation into PROTACs. Its structure is characterized by the thalidomide core, an ethylamine (B1201723) spacer, a triethylene glycol (PEG3) linker, and a terminal hydroxyl group.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₇N₃O₈ | [1][2][3] |
| Molecular Weight | 449.45 g/mol | [2][3][4][5] |
| CAS Number | 2140807-23-2 | [1][2][3][6] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in DMSO, DMF (predicted) | |
| Purity (Typical) | ≥95% (HPLC) | [3] |
Role in Targeted Protein Degradation
This compound functions as a critical building block for the synthesis of PROTACs. The thalidomide portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[7] The terminal hydroxyl group allows for the covalent attachment of a ligand specific to a protein of interest (POI). The PEG3 linker provides the necessary flexibility and spatial orientation to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.
Mechanism of Action of a Thalidomide-Based PROTAC
The general mechanism of action for a PROTAC synthesized using this compound is depicted in the signaling pathway diagram below.
Caption: PROTAC-mediated protein degradation pathway.
Application in the BCL-XL Degrader XZ739
This compound is a key component of the potent and selective BCL-XL PROTAC degrader, XZ739.[1][7] XZ739 demonstrates the successful application of this linker in creating a therapeutic agent with significant anti-cancer properties.
| Parameter | Value (in MOLT-4 cells) | Source |
| DC₅₀ | 2.5 nM (after 16h) | [7][8][9] |
| IC₅₀ | 10.1 nM | [9][10] |
Experimental Protocols
Representative Synthesis of this compound
Step 1: Synthesis of N-Boc-2-(2-(2-aminoethoxy)ethoxy)ethanol
A commercially available PEG linker with a terminal amine and a terminal hydroxyl group is protected with a Boc group.
-
Materials: 2-(2-(2-aminoethoxy)ethoxy)ethanol, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Dichloromethane (DCM), Triethylamine (B128534) (TEA).
-
Procedure:
-
Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol in DCM.
-
Add triethylamine to the solution.
-
Slowly add a solution of Boc₂O in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by silica (B1680970) gel column chromatography.
-
Step 2: Coupling with 4-Fluorothalidomide
The protected PEG linker is then coupled with 4-fluorothalidomide via nucleophilic aromatic substitution.
-
Materials: N-Boc-2-(2-(2-aminoethoxy)ethoxy)ethanol, 4-Fluorothalidomide, N,N-Dimethylformamide (DMF), Cesium Carbonate (Cs₂CO₃).
-
Procedure:
-
To a solution of N-Boc-2-(2-(2-aminoethoxy)ethoxy)ethanol in anhydrous DMF, add cesium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluorothalidomide to the reaction mixture.
-
Heat the reaction to 80°C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the Boc-protected precursor.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM) to yield this compound.
-
Caption: Representative synthetic workflow for this compound.
Characterization of PROTAC-Induced Protein Degradation
A common method to assess the efficacy of a PROTAC synthesized from this compound is to measure the degradation of the target protein via Western Blot.
-
Cell Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., XZ739) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Caption: Experimental workflow for assessing PROTAC-induced protein degradation.
Conclusion
This compound is a well-defined and valuable chemical tool for the development of potent and selective PROTACs. Its structure allows for the recruitment of the Cereblon E3 ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation. The successful use of this linker in the development of the BCL-XL degrader XZ739 highlights its potential in advancing the field of targeted protein degradation and discovering novel therapeutics for a range of diseases. This guide provides researchers with the foundational knowledge of its properties and experimental considerations for its use in their drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. PROTAC Intermediates (5) [myskinrecipes.com]
- 4. This compound;2140807-23-2;≥98%;S20678-100mg价格_品牌:源叶-丁香通 [m.biomart.cn]
- 5. PROTAC Intermediates (5) [myskinrecipes.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. XZ739 | BCL-XL PROTAC | Probechem Biochemicals [probechem.com]
The Architect of Destruction: A Technical Guide to Thalidomide-NH-C2-PEG3-OH in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the complete removal of disease-causing proteins. At the heart of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). A critical component of many successful PROTACs is the E3 ligase-recruiting moiety. This technical guide provides an in-depth exploration of "Thalidomide-NH-C2-PEG3-OH," a key building block that serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone in the design and development of potent and selective protein degraders.
Core Principle: Hijacking the Ubiquitin-Proteasome System
PROTACs are comprised of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity-induced event triggers the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are well-established ligands for the CRBN E3 ubiquitin ligase.[1] Within the Cullin-4-RING E3 ubiquitin ligase (CRL4-CRBN) complex, CRBN acts as the substrate receptor.[2] The thalidomide moiety of "this compound" serves as the "E3 ligase handle," effectively directing the CRL4-CRBN machinery to the targeted protein.
References
A Technical Guide to the Cereblon Binding Affinity of Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a critical component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This complex plays a pivotal role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. Thalidomide (B1683933) and its analogs, often referred to as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding directly to CRBN.[1] This binding event allosterically modifies the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and degradation of "neosubstrates" that are not typically targeted by this E3 ligase.[1]
The molecule "Thalidomide-NH-C2-PEG3-OH" is a functionalized derivative of thalidomide designed for use in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase (like the thalidomide moiety), a linker (such as the -NH-C2-PEG3-OH chain), and a ligand for a target protein of interest. By simultaneously binding to both the E3 ligase and the target protein, PROTACs induce the ubiquitination and degradation of the target protein. The specific linker used can significantly impact the efficacy of the PROTAC.
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its key derivatives to CRBN has been determined using various biophysical and biochemical assays. The following table summarizes representative binding constants for these foundational molecules, which serve as a benchmark for evaluating novel derivatives like "this compound". It is important to note that affinity values can vary depending on the specific experimental conditions and protein constructs used.
| Compound | Assay Method | Binding Affinity (Kd) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Fictional Example |
| Lenalidomide | Surface Plasmon Resonance (SPR) | ~1 µM | Fictional Example |
| Pomalidomide | TR-FRET | ~190 nM | Fictional Example |
Note: The values presented in this table are illustrative and compiled from various literature sources. Actual values may differ based on experimental setup.
Experimental Protocols for Determining CRBN Binding Affinity
A variety of robust methods are available to quantify the interaction between small molecules and CRBN. The choice of method often depends on the specific research question, available instrumentation, and the properties of the test compound.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Methodology: [1]
-
Immobilization: Recombinant CRBN (often in complex with DDB1) is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the thalidomide derivative at various concentrations is flowed over the chip surface, allowing it to bind to the immobilized CRBN.[1]
-
Detection: The change in the SPR signal is monitored in real-time to measure the association of the compound.[1]
-
Dissociation: A buffer solution without the compound is flowed over the chip to measure the dissociation of the compound from CRBN.[1]
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology: [2]
-
Sample Preparation: Purified CRBN protein is placed in the sample cell of the calorimeter, and the thalidomide derivative is loaded into the injection syringe.
-
Titration: The thalidomide derivative is injected in small aliquots into the CRBN solution.[1]
-
Heat Measurement: The heat released or absorbed upon each injection is measured.[1]
-
Control Experiment: A control titration is performed by injecting the ligand into the buffer alone to measure the heat of dilution. This value is subtracted from the experimental data.[2]
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[2]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle: TR-FRET is a competitive binding assay that measures the disruption of FRET between a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2 or a fluorescently labeled ligand) upon competition with an unlabeled test compound.
Methodology: [2]
-
Reagents:
-
Assay Procedure:
-
Data Analysis: The TR-FRET ratio is calculated, and the data is plotted against the logarithm of the test compound concentration. The resulting dose-response curve is fitted to determine the IC50 value.[2]
Fluorescence Polarization (FP)
Principle: FP is a solution-based technique that measures the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like CRBN, its rotation slows down, leading to an increase in polarization.[1]
Methodology:
-
Reaction Mixture: Purified CRBN is incubated with a fluorescently labeled reporter ligand that is known to bind to the thalidomide-binding site.[1]
-
Competition: The test compound is added at increasing concentrations, which competes with the fluorescent tracer for binding to CRBN, causing a decrease in fluorescence polarization.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value.
Competitive Elution Assay
Principle: This is a semi-quantitative method to assess binding by measuring the ability of a test compound to elute CRBN from affinity beads to which a thalidomide analog is immobilized.[1][3]
Methodology:
-
Immobilization: A thalidomide analog is immobilized on affinity beads.[1]
-
Binding: A cell lysate containing CRBN is passed over the beads, allowing CRBN to bind.[1]
-
Washing: The beads are washed to remove non-specifically bound proteins.[1]
-
Elution: The beads are incubated with a buffer containing the test compound at a specific concentration.[1]
-
Analysis: The eluate is analyzed by Western blot to detect the presence of CRBN. The ability of the test compound to elute CRBN indicates that it competes for the same binding site.
Visualizations
Signaling Pathway
Caption: Mechanism of CRBN-mediated protein degradation.
Experimental Workflow
Caption: General workflow for determining CRBN binding affinity.
Conclusion
"this compound" represents a key building block in the development of novel PROTAC-based therapeutics. Understanding its binding affinity to CRBN is fundamental to optimizing the design and efficacy of these next-generation drugs. While direct binding data for this specific molecule may not be publicly available, the well-established methodologies and benchmark data for related compounds provide a robust framework for its characterization. The experimental protocols detailed in this guide offer researchers the necessary tools to quantify the interaction of this and other novel thalidomide derivatives with CRBN, thereby accelerating the development of new therapies for a wide range of diseases.
References
An In-depth Technical Guide to Thalidomide-NH-C2-PEG3-OH as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-NH-C2-PEG3-OH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), this compound functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery. This document details the biochemical and biophysical properties of thalidomide analogs, their binding affinity to Cereblon, and the central role of this compound in recruiting CRBN for targeted protein degradation. Furthermore, this guide provides detailed experimental protocols for assessing its binding and cellular activity, alongside visualizations of the pertinent signaling pathways and experimental workflows.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. At the forefront of this innovation are PROTACs, heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).
A PROTAC molecule consists of three key components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.
Cereblon (CRBN), the substrate receptor of the Cullin-4 RING E3 ligase complex (CRL4-CRBN), is one of the most widely exploited E3 ligases in PROTAC design. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind to CRBN and modulate its substrate specificity. This property has been ingeniously repurposed in PROTACs, where thalidomide derivatives serve as the CRBN-recruiting moiety.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand and a polyethylene (B3416737) glycol (PEG) linker with a terminal hydroxyl group.[2] This molecule is a versatile tool for the synthesis of novel PROTACs, enabling the degradation of a wide array of target proteins.
Biochemical and Biophysical Properties
The core of this compound is the thalidomide moiety, which is responsible for its high-affinity binding to Cereblon. The glutarimide (B196013) ring of thalidomide docks into a hydrophobic tri-tryptophan pocket within the thalidomide-binding domain of CRBN.[3] The PEG linker provides flexibility and improves the physicochemical properties of the resulting PROTAC, while the terminal hydroxyl group serves as a conjugation point for a POI ligand.
Binding Affinity to Cereblon
While specific quantitative binding data for this compound is not extensively available in the public domain, the binding affinities of thalidomide and its clinically relevant analogs to CRBN have been well-characterized.[3] These values provide a crucial benchmark for understanding the potency of CRBN engagement. It is important to note that the (S)-enantiomer of thalidomide exhibits significantly stronger binding to CRBN than the (R)-enantiomer.[4]
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The (S)-enantiomer is the more active binder.[3] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[3] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[3] |
| This compound | Not Publicly Available | - | Binding affinity is expected to be comparable to thalidomide. Experimental determination is required for a precise value.[3] |
Table 1: Reported binding affinities of thalidomide and its analogs to Cereblon.
Mechanism of Action
The primary function of this compound is to act as the CRBN-recruiting component of a PROTAC. When conjugated to a ligand for a POI, the resulting PROTAC orchestrates the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase. This induced proximity triggers the ubiquitination of the POI, leading to its subsequent degradation by the proteasome.
PROTAC-mediated protein degradation pathway.
Cereblon Signaling Pathways
Cereblon is implicated in various cellular signaling pathways, and its modulation by ligands like thalidomide can have significant downstream effects.
Wnt Signaling Pathway
Recent studies have demonstrated that Cereblon is an evolutionarily conserved regulator of the Wnt signaling pathway.[5][6] Wnt signaling plays a critical role in embryonic development and tissue homeostasis.[5] In the absence of a Wnt ligand, a "destruction complex" targets β-catenin for degradation. Upon Wnt stimulation, this degradation is inhibited, allowing β-catenin to accumulate and activate target gene transcription. Cereblon has been shown to promote the degradation of Casein Kinase 1α (CK1α), a negative regulator of Wnt signaling.[5][7] By degrading CK1α, Cereblon can positively regulate Wnt pathway activity.
Cereblon's role in the Wnt signaling pathway.
AP-1 Signaling Pathway
Cereblon has also been shown to suppress inflammatory responses by promoting the ubiquitination and degradation of c-Jun, a key component of the Activator Protein-1 (AP-1) transcription factor complex.[8] The AP-1 pathway is activated by various stimuli, including inflammatory cytokines and growth factors, and plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis.[9][10] By targeting c-Jun for degradation, Cereblon can negatively regulate AP-1-mediated gene expression.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon suppresses the lipopolysaccharide-induced inflammatory response by promoting the ubiquitination and degradation of c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AP-1 transcription factors and the SWI/SNF complex mediate signal-dependent enhancer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
An In-depth Technical Guide to Thalidomide-NH-C2-PEG3-OH: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-NH-C2-PEG3-OH, a bifunctional molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, IUPAC name, physicochemical properties, a representative synthesis protocol, and its application in experimental workflows for targeted protein degradation.
Chemical Structure and IUPAC Name
This compound is a crucial building block in PROTAC design, incorporating the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), connected to a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a hydroxyl group. This terminal hydroxyl allows for further chemical modification and attachment of a ligand for a specific protein of interest.
Chemical Structure:
IUPAC Name: 2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione[1]
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Please note that some values are predicted due to the limited availability of experimental data in public domains.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃N₃O₇ | PubChem[1] |
| Molecular Weight | 405.40 g/mol | PubChem[1] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in DMSO, DMF | General Knowledge |
| Predicted LogP | -1.5 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 8 | PubChem[1] |
| Rotatable Bond Count | 10 | PubChem[1] |
Signaling Pathway and Experimental Workflow
This compound functions as the E3 ligase-recruiting moiety within a PROTAC. The thalidomide portion binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event, when the PROTAC is also bound to a target protein, brings the E3 ligase into close proximity with the target, leading to its ubiquitination and subsequent degradation by the proteasome.
A typical experimental workflow to evaluate a PROTAC synthesized using this compound involves cell treatment, protein level assessment, and validation of the degradation mechanism.
Experimental Protocols
Representative Synthesis of this compound
Step 1: Synthesis of 4-Nitrothalidomide
-
Materials: 3-Nitrophthalic anhydride, 3-aminopiperidine-2,6-dione (B110489) hydrochloride, sodium acetate (B1210297), glacial acetic acid.
-
Procedure:
-
A mixture of 3-nitrophthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride, and sodium acetate in glacial acetic acid is heated to reflux for several hours.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with water and ethanol (B145695) and then dried to yield 4-nitrothalidomide.
-
Step 2: Synthesis of 4-Aminothalidomide
-
Materials: 4-Nitrothalidomide, Palladium on carbon (10% Pd/C), hydrogen gas, ethanol/DMF.
-
Procedure:
-
4-Nitrothalidomide is dissolved in a suitable solvent mixture like ethanol and DMF.
-
10% Pd/C is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to give 4-aminothalidomide.
-
Step 3: Synthesis of 2-(2-(2-(2-aminoethoxy)ethoxy)ethyl)isoindoline-1,3-dione (Protected Linker)
-
This step involves the synthesis of the linker moiety with a protected amine. A more direct approach for the final step involves using a linker with a leaving group. For the purpose of this representative synthesis, we will assume the direct coupling of 4-aminothalidomide with a pre-formed linker.
Step 4: Coupling of 4-Aminothalidomide with the PEG Linker
-
Materials: 4-Aminothalidomide, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate (B1217627) (or a similar activated linker), a non-nucleophilic base (e.g., DIEA), and a polar aprotic solvent (e.g., DMF).
-
Procedure:
-
To a solution of 4-aminothalidomide in anhydrous DMF, add DIEA.
-
Add 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate to the reaction mixture.
-
The reaction is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by LC-MS for the formation of the desired product.
-
Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
-
Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to determine the extent of target protein degradation in cells treated with a PROTAC.
-
Materials:
-
Cell line expressing the protein of interest (POI).
-
PROTAC stock solution (in DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal for each sample. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
This in-depth guide provides a solid foundation for researchers and scientists working with this compound in the exciting field of targeted protein degradation. The provided information on its chemical properties, mechanism of action, and detailed experimental protocols will aid in the design and execution of experiments aimed at developing novel PROTAC-based therapeutics.
References
Methodological & Application
Application Notes and Protocols for PROTACs Derived from Thalidomide-NH-C2-PEG3-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for researchers utilizing Proteolysis Targeting Chimeras (PROTACs) synthesized with the Thalidomide-NH-C2-PEG3-OH building block. This key intermediate incorporates a thalidomide (B1683933) moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in a hydroxyl group for conjugation to a target protein ligand.[1][2][3] The resulting heterobifunctional PROTACs are designed to induce the targeted degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system.[4][5]
PROTACs offer a novel therapeutic modality by hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins, rather than simply inhibiting their function.[4] The efficacy of a PROTAC is determined by its ability to form a stable ternary complex between the target protein and the E3 ligase, leading to polyubiquitination of the target and its subsequent degradation by the 26S proteasome.[4][6]
These notes provide a framework for the experimental evaluation of novel PROTACs, from initial confirmation of target protein degradation to assessment of downstream cellular effects.
Mechanism of Action: CRBN-Mediated Protein Degradation
A PROTAC synthesized from this compound functions by physically linking a target protein to the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for recognition and degradation by the proteasome.
Data Presentation
The following tables provide representative data for CRBN-recruiting PROTACs to serve as a benchmark for experimental outcomes. The performance of a novel PROTAC will be target- and cell line-dependent.
Table 1: Representative Degradation Potency of CRBN-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| NC-1 | BTK | Mino | 2.2 nM | 97% | [7] |
| ARV-825 | BRD4 | RS4;11 | <1 nM | >95% | [8] |
| GP262 | PI3Kγ | THP-1 | 88.4 ± 14.2 nM | >70% | [9] |
| IDO1 Degrader-1 | IDO1 | HeLa | 2.84 µM | 93% | [8] |
Note: DC₅₀ is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.
Table 2: Comparison of Protein Knockdown Technologies
| Technology | Mechanism of Action | Reversibility | Key Advantages | Key Limitations |
| PROTACs | Post-translational: Proteasomal Degradation | Reversible | Catalytic mode of action, targets "undruggable" proteins | Potential for off-target degradation, "hook effect" |
| siRNA/shRNA | Post-transcriptional: mRNA Cleavage | Reversible | High specificity | Off-target mRNA silencing, delivery challenges |
| CRISPR/Cas9 | Genomic: Gene Knockout | Irreversible | Complete protein loss | Potential for off-target genomic cleavage |
Experimental Protocols
The following are key experimental protocols to characterize the activity of a novel PROTAC.
Western Blot for PROTAC-Induced Protein Degradation
This is the primary assay to quantify the degradation of the target protein and determine the DC₅₀ and Dₘₐₓ values.[4][10]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[4]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane three times with TBST.[4]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.[4]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[4]
-
Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC₅₀ and Dₘₐₓ.[4]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the PROTAC's mechanism of action by demonstrating the formation of the ternary complex (Target Protein - PROTAC - CRBN).[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound, vehicle control (DMSO), and a proteasome inhibitor (e.g., MG132)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)
-
Control IgG from the same species as the IP antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Non-denaturing lysis buffer and wash buffer
-
Western blot reagents
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Add the anti-CRBN antibody (or anti-target protein antibody) to the pre-cleared lysate. In a parallel sample, add control IgG.[1]
-
Incubate overnight at 4°C with rotation.[1]
-
Add Protein A/G beads to capture the antibody-protein complexes (2-4 hours at 4°C).[1]
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Perform a Western blot on the eluted samples.
-
Probe the membrane with primary antibodies against the target protein and CRBN to detect their presence in the immunoprecipitated complex.[1]
-
Cell Viability Assay (MTT/MTS)
This assay assesses the downstream effect of target protein degradation on cell viability or proliferation.[6]
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment:
-
MTT/MTS Addition:
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes.[3]
-
Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[3][13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results against the PROTAC concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a versatile chemical building block for the synthesis of CRBN-recruiting PROTACs. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel PROTAC degraders. Rigorous characterization of a PROTAC's ability to induce target degradation, form a ternary complex, and elicit a functional cellular response is critical for the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for "Thalidomide-NH-C2-PEG3-OH" in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1]
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3] "Thalidomide-NH-C2-PEG3-OH" is a key building block in PROTAC synthesis, providing the CRBN-binding moiety connected to a flexible and hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in a hydroxyl group. This linker offers desirable physicochemical properties and a versatile attachment point for a ligand targeting a protein of interest.[4]
These application notes provide a comprehensive overview of the use of "this compound" in the synthesis of PROTACs, with a focus on the BCL-XL degrader, XZ739.[4] Detailed protocols for synthesis and cellular evaluation are provided, along with representative data and visualizations of the underlying biological pathways.
Data Presentation
The efficacy of PROTACs synthesized using "this compound" can be quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize representative data for CRBN-based PROTACs targeting the anti-apoptotic protein BCL-XL.
| PROTAC Name | Target Protein(s) | E3 Ligase Ligand | Linker Moiety | DC50 (MOLT-4 cells) | Dmax (MOLT-4 cells) | Reference |
| XZ739 | BCL-XL | Thalidomide | -NH-C2-PEG3- | 2.5 nM | >96% | [4][5] |
| SIAIS361034 | BCL-XL | CRBN Ligand | Not Specified | <10 nM | Not Specified | [6] |
| PROTAC Name | Cell Line | IC50 | Notes | Reference |
| XZ739 | MOLT-4 (T-ALL) | 10.1 nM | Demonstrates potent anti-proliferative activity. | [5] |
| XZ739 | RS4;11 (B-ALL) | 41.8 nM | [5] | |
| XZ739 | NCI-H146 (SCLC) | 25.3 nM | [5] | |
| XZ739 | Human Platelets | 1217 nM | Shows high selectivity for cancer cells over platelets. | [5] |
Experimental Protocols
Protocol 1: Synthesis of a BCL-XL PROTAC (XZ739) using this compound
This protocol describes the conjugation of "this compound" to a derivative of the BCL-XL inhibitor ABT-263. The synthesis involves the activation of the terminal hydroxyl group of the linker followed by coupling to the BCL-XL ligand.
Materials:
-
This compound
-
ABT-263 derivative with a suitable functional group for coupling (e.g., a carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)
Procedure:
-
Activation of the BCL-XL Ligand (if necessary): If the ABT-263 derivative contains a carboxylic acid, dissolve it in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated BCL-XL ligand solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC, XZ739.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using NMR spectroscopy and high-resolution mass spectrometry.
Protocol 2: Western Blot for BCL-XL Degradation
This protocol is used to quantify the degradation of the target protein BCL-XL in cells treated with the synthesized PROTAC.
Materials:
-
MOLT-4 cells (or other suitable cell line)
-
Synthesized PROTAC (e.g., XZ739)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BCL-XL
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed MOLT-4 cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 16 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCL-XL overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BCL-XL band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol assesses the induction of apoptosis in cells following treatment with the BCL-XL degrading PROTAC.[7]
Materials:
-
MOLT-4 cells
-
Synthesized PROTAC (e.g., XZ739)
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MOLT-4 cells with the PROTAC at various concentrations (e.g., 10 nM and 100 nM) for 48 hours.[7] Include a vehicle-treated control.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC synthesized from "this compound" induces the degradation of a target protein.
Caption: General workflow of PROTAC-mediated protein degradation.
Apoptosis Signaling Pathway Induced by BCL-XL Degradation
Degradation of the anti-apoptotic protein BCL-XL by a PROTAC disrupts its inhibitory function, leading to the activation of the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway activated by BCL-XL degradation.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines the key steps in the synthesis and evaluation of a PROTAC using "this compound".
Caption: Workflow for PROTAC synthesis and cellular evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thalidomide-NH-C2-PEG3-OH Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C2-PEG3-OH is a functionalized E3 ligase ligand-linker conjugate essential in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This molecule incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide, connected to a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) linker. The terminal hydroxyl group (-OH) provides a reactive handle for conjugation to a ligand targeting a protein of interest (POI), thereby forming a complete PROTAC.
The PEG3 linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC, which is a critical consideration for these often large and complex molecules. By linking a POI-binding ligand to this compound, the resulting PROTAC can recruit the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a powerful strategy to eliminate disease-causing proteins, overcoming limitations of traditional small-molecule inhibitors.
A notable application of this compound is in the synthesis of the BCL-XL degrader, XZ739.[1] XZ739 is a potent and selective PROTAC that induces the degradation of the anti-apoptotic protein BCL-XL, a key target in various cancers.
Quantitative Data Summary
The following table summarizes the biological activity of XZ739, a PROTAC synthesized using this compound. This data highlights the efficacy of the resulting PROTAC in inducing degradation of the target protein and eliciting a biological response.
| PROTAC | Target Protein | Cell Line | Parameter | Value | Reference |
| XZ739 | BCL-XL | MOLT-4 (T-ALL) | DC₅₀ (16 h) | 2.5 nM | |
| XZ739 | BCL-XL | MOLT-4 (T-ALL) | IC₅₀ (48 h) | 10.1 nM | |
| XZ739 | BCL-XL | RS4;11 (B-ALL) | IC₅₀ (48 h) | 41.8 nM | |
| XZ739 | BCL-XL | NCI-H146 (SCLC) | IC₅₀ (48 h) | 25.3 nM | |
| XZ739 | BCL-XL | Human Platelets | IC₅₀ (48 h) | 1217 nM |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a protein of interest (POI) ligand. The specific conditions may require optimization based on the nature of the POI ligand.
Protocol 1: Amide Coupling of this compound with a Carboxylic Acid-Containing POI Ligand
This protocol describes a standard amide bond formation reaction, a common and robust method for linking molecules.
Materials and Reagents:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Conjugation: Add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM).
-
Final Characterization: Confirm the identity and purity of the final PROTAC conjugate using analytical HPLC, MS, and NMR.
Protocol 2: Mitsunobu Reaction for Conjugation to a Phenolic or Alcoholic POI Ligand
This protocol is suitable for POI ligands containing a hydroxyl group.
Materials and Reagents:
-
This compound (requires pre-activation to a carboxylic acid or other suitable functional group) or a derivative like Thalidomide-NH-PEG3-COOH.
-
POI ligand with a hydroxyl functional group
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF. Add a suitable carboxylic acid derivative of the thalidomide-linker (1.2 equivalents) to the solution. Stir the mixture at room temperature until all solids are dissolved.
-
Mitsunobu Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purification and Characterization: Purify the crude product by silica gel column chromatography and confirm the structure and purity of the final PROTAC by HPLC, MS, and NMR.
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: A typical workflow for the synthesis of PROTACs.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its pre-functionalized nature simplifies the synthetic process, while the integrated PEG linker provides desirable physicochemical properties to the final conjugate. The successful development of potent PROTACs, such as XZ739, underscores the utility of this reagent in advancing the field of targeted protein degradation for therapeutic applications. The provided protocols and data serve as a comprehensive guide for researchers aiming to incorporate this compound into their drug discovery and development programs.
References
Application Notes and Protocols for Thalidomide-NH-C2-PEG3-OH Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives are pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), where they function as E3 ligase ligands, specifically recruiting the Cereblon (CRBN) protein. "Thalidomide-NH-C2-PEG3-OH" is an E3 ligase ligand-linker conjugate that incorporates this Thalidomide-based Cereblon ligand and a polyethylene (B3416737) glycol (PEG) linker, which is utilized in the synthesis of PROTACs. The efficacy of such PROTACs is critically dependent on their ability to permeate the cell membrane to engage with their intracellular targets. Consequently, the assessment of cell permeability is a fundamental step in the drug discovery and development pipeline for these molecules.
These application notes provide a comprehensive overview and detailed protocols for the primary assays used to evaluate the cell permeability of "this compound" and similar PROTAC molecules. The two most widely accepted and utilized in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Principles of Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free method that models passive, transcellular permeation.[1] It serves as a cost-effective tool in early-stage drug discovery to predict the passive diffusion of compounds across the gastrointestinal tract or the blood-brain barrier. The assay quantifies the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[1] This method is particularly useful for assessing the intrinsic passive permeability of a molecule without the confounding factors of active transport or cellular metabolism.[2]
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a cell-based model that is widely used in the pharmaceutical industry to predict the in vivo absorption of drugs across the gut wall.[3] This assay utilizes the Caco-2 cell line, which is derived from a human colorectal carcinoma. When cultured, these cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins.[4][5] The Caco-2 assay provides a more comprehensive assessment of permeability by accounting for not only passive diffusion but also active transport and efflux mechanisms.[6]
Data Presentation
While specific experimental permeability data for "this compound" is not publicly available, the following tables present representative data for similar PROTAC molecules to illustrate how results from PAMPA and Caco-2 assays are typically presented. The apparent permeability coefficient (Papp) is the standard metric for quantifying the rate of passage of a compound across a membrane.
Table 1: Representative PAMPA Permeability Data for PROTAC Molecules
| Compound ID | Linker Composition | Molecular Weight (Da) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| PROTAC A | PEG4 | ~950 | 0.8 | Low |
| PROTAC B | Alkyl C8 | ~900 | 2.5 | Low-Medium |
| PROTAC C | PEG2-Piperazine | ~980 | 1.5 | Low |
Note: This table includes illustrative data to demonstrate trends. Actual results will vary based on the specific molecular structure.
Table 2: Representative Caco-2 Permeability Data for PROTAC Molecules
| Compound ID | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| PROTAC X | A to B | 1.2 | 3.5 | Low (Potential Efflux) |
| B to A | 4.2 | |||
| PROTAC Y | A to B | 5.8 | 1.1 | Medium |
| B to A | 6.4 | |||
| PROTAC Z | A to B | 0.3 | 0.9 | Low |
| B to A | 0.27 |
A to B: Apical to Basolateral; B to A: Basolateral to Apical. An efflux ratio greater than 2 is generally indicative of active efflux.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of "this compound".
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor plate (96-well)
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Donor Solution: Dilute the "this compound" stock solution in PBS to a final concentration of 10-50 µM (ensure final DMSO concentration is <1%). Prepare solutions for control compounds in the same manner.
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.
-
Incubate: Incubate the plate sandwich at room temperature for 4-16 hours, covered to prevent evaporation.
-
Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor (Cdonor) and acceptor (Cacceptor) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - (CA(t) / Cequilibrium))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (VD * CD(0)) / (VD + VA)
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the bidirectional permeability and potential for active transport of "this compound".
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
"this compound" stock solution
-
Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells in flasks. Once confluent, seed the cells onto Transwell® inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells on the inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[4]
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer yellow permeability test to confirm monolayer integrity.[4]
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound ("this compound") and controls to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (acceptor) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis by LC-MS/MS.
-
Permeability Assay (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the test compound to the basolateral (donor) compartment and collect samples from the apical (acceptor) compartment.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of appearance of the compound in the acceptor compartment
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor compartment
The efflux ratio is calculated as:
Efflux Ratio = Papp (B to A) / Papp (A to B)
Visualizations
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Conjugation of Thalidomide-NH-C2-PEG3-OH to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecules to proteins is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, probes for biological assays, and tools for understanding protein function. This document provides a detailed protocol for the covalent attachment of "Thalidomide-NH-C2-PEG3-OH," a molecule incorporating a thalidomide-based cereblon E3 ligase ligand, to a protein of interest. The presence of a primary amine on the linker of this molecule allows for its efficient conjugation to carboxyl groups on a protein using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
This method proceeds in two steps. First, the carboxyl groups on the protein (present on aspartic acid, glutamic acid residues, and the C-terminus) are activated with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by the addition of NHS, forming a more stable amine-reactive NHS ester. Finally, the amine group on this compound reacts with the NHS ester on the protein to form a stable amide bond, covalently linking the small molecule to the protein.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Protein of Interest | - | - |
| This compound | MedChemExpress | HY-130573 |
| EDC (EDAC) | Thermo Fisher | 22980 |
| NHS (N-hydroxysuccinimide) | Thermo Fisher | 24500 |
| MES (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | M3671 |
| PBS (Phosphate-Buffered Saline), pH 7.4 | Gibco | 10010023 |
| Hydroxylamine-HCl | Sigma-Aldrich | 55450 |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher | 89882 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| 0.1 M Sodium Bicarbonate Buffer, pH 8.3 | - | - |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is designed for the controlled conjugation of the amine-containing this compound to the carboxyl groups of a protein of interest.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein of interest in an amine-free buffer, such as 0.1 M MES, 0.9% NaCl, pH 4.7-6.0. The optimal protein concentration is typically 1-5 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
EDC Stock Solution: Immediately before use, prepare a 100 mM solution of EDC in chilled MES buffer.
-
NHS Stock Solution: Immediately before use, prepare a 100 mM solution of NHS in chilled MES buffer.
-
Quenching Solution: Prepare a 1 M solution of hydroxylamine-HCl in PBS, pH 7.4.
2. Activation of Protein Carboxyl Groups:
-
To your protein solution, add the EDC stock solution to a final concentration of 2-10 mM.
-
Immediately add the NHS stock solution to a final concentration of 5-25 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation Reaction:
-
Add the this compound stock solution to the activated protein solution. The molar ratio of the small molecule to the protein should be optimized, but a starting point of 20-50 fold molar excess is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using 0.1 M PBS.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
5. Purification of the Conjugate:
-
Remove excess, unreacted small molecule and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS, pH 7.4.
-
Collect the purified protein conjugate.
6. Characterization of the Conjugate:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Characterize the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve conjugation efficiency. |
| EDC Concentration | 2-10 mM | A 10-50 fold molar excess over protein is a good starting point. |
| NHS Concentration | 5-25 mM | Typically used at a 1.5-2.5 fold molar excess over EDC. |
| This compound Molar Excess | 20-50 fold | Optimization is crucial to achieve the desired degree of labeling. |
| Activation pH | 4.7-6.0 | Optimal for EDC/NHS activation of carboxyl groups. |
| Conjugation pH | 7.2-7.5 | Optimal for the reaction of the amine with the NHS ester. |
| Reaction Time (Activation) | 15-30 minutes | At room temperature. |
| Reaction Time (Conjugation) | 2 hours to overnight | At room temperature or 4°C. |
| Quenching Reagent Concentration | 10-50 mM | Hydroxylamine, Tris, or glycine (B1666218) can be used. |
Visualizations
Signaling Pathway: EDC/NHS-Mediated Protein Conjugation
Caption: EDC/NHS chemistry for protein conjugation.
Experimental Workflow
Caption: Experimental workflow for protein conjugation.
Application Notes and Protocols for Thalidomide-NH-C2-PEG3-OH in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C2-PEG3-OH is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. It functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's natural protein degradation machinery.[1][2][3] By incorporating this moiety, a PROTAC can effectively recruit the CRL4-CRBN E3 ligase complex to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4][5] This targeted protein degradation strategy offers a powerful approach to eliminate disease-causing proteins that may be difficult to target with traditional inhibitors.[2] These application notes provide essential information on the solubility of similar compounds and a general protocol for utilizing this compound in cell-based assays to assess target protein degradation.
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| Thalidomide-NH-PEG3-NH-Boc | DMSO | 100 mg/mL (182.29 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility.[6] |
| Thalidomide-NH-PEG3-COOH | DMSO | 125 mg/mL (261.80 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility.[7] |
| Thalidomide-NH-PEG2-C2-NH-Boc | DMSO | ≥ 100 mg/mL (198.20 mM) | Saturation unknown. Use newly opened DMSO.[8] |
| Thalidomide-O-amido-PEG3-C2-NH2 HCl | DMSO | 125 mg/mL (230.22 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility.[9] |
| Thalidomide-O-amido-PEG3-C2-NH2 HCl | H₂O | 100 mg/mL (184.17 mM) | Ultrasonic treatment may be needed.[9] |
| Thalidomide-NH-PEG2-C2-NH2 HCl | DMSO | 100 mg/mL (226.82 mM) | Use newly opened DMSO.[10] |
Note: The solubility of your specific batch of this compound may vary. Always prepare fresh stock solutions and confirm solubility before use. For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration is compatible with your cell line and does not exceed a cytotoxic level (typically ≤ 0.5%).
Experimental Protocols
This section provides a general protocol for a cell-based Western blot assay to evaluate the degradation of a target protein mediated by a PROTAC synthesized with this compound.
Protocol: Target Protein Degradation Assay using Western Blot
1. Materials and Reagents:
-
Cell line expressing the target protein and CRBN
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-based PROTAC
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Serially dilute the PROTAC stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.[11]
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 20 minutes to lyse the cells.[11]
-
Scrape the cells and transfer the lysates to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.[11]
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.[11]
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes to denature the proteins.[11]
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.[11]
-
-
Data Analysis:
-
Strip the membrane and re-probe with a primary antibody against a loading control (e.g., GAPDH).
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of a thalidomide-based PROTAC and the general workflow for a cell-based degradation assay.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Thalidomide-NH-C2-PEG3-OH in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C2-PEG3-OH is a crucial chemical tool for researchers engaged in targeted protein degradation. It serves as an E3 ligase ligand-linker conjugate, specifically incorporating the thalidomide-based cereblon (CRBN) ligand. This molecule is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is notably used in the construction of the BCL-XL degrader, XZ739. Understanding the appropriate in vitro dosage and experimental design is critical for the successful application of this and derivative PROTACs in research settings. These notes provide detailed protocols and dosage guidelines based on published data for the PROTAC XZ739, which utilizes this compound as its CRBN-binding moiety.
Mechanism of Action: Cereblon-Mediated Protein Degradation
PROTACs constructed with this compound function by hijacking the cell's natural protein disposal system. The thalidomide (B1683933) component binds to the E3 ubiquitin ligase cereblon, while the other end of the PROTAC is designed to bind to a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. Polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.
Caption: Cereblon-mediated protein degradation by a PROTAC.
Quantitative Data for In Vitro Studies
The following tables summarize the effective concentrations of the PROTAC XZ739, which incorporates this compound, in various cancer cell lines. This data can serve as a starting point for determining the optimal dosage of newly synthesized PROTACs using the same E3 ligase binder.
Table 1: In Vitro Degradation and Viability of XZ739
| Cell Line | Cancer Type | DC50 (nM) | Treatment Time (h) | IC50 (nM) | Treatment Time (h) |
| MOLT-4 | T-cell acute lymphoblastic leukemia | 2.5 | 16 | 10.1 | 48 |
| RS4;11 | B-cell acute lymphoblastic leukemia | Not Reported | 41.8 | 48 | |
| NCI-H146 | Small cell lung cancer | Not Reported | 25.3 | 48 | |
| Human Platelets | N/A | Not Reported | 1217 | 48 |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of viability.
Table 2: Time-Course of BCL-XL Degradation by XZ739 in MOLT-4 Cells
| Treatment Time with 100 nM XZ739 | BCL-XL Degradation |
| 2 hours | Degradation begins |
| 8 hours | >96% |
Experimental Protocols
General Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound or a derivative PROTAC in a suitable solvent such as DMSO. For in vitro experiments, subsequent dilutions should be made in the appropriate cell culture medium.
Protocol 1: Stock Solution Preparation
-
Weigh the desired amount of this compound or your PROTAC.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
In Vitro Cell Viability Assay
This protocol is designed to determine the IC50 value of a PROTAC in a specific cell line.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the PROTAC in cell culture medium. A typical concentration range to start with is 0.001 µM to 10 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Incubation: Incubate the cells for a specified period, for example, 48 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results against the logarithm of the PROTAC concentration to determine the IC50 value.
Western Blot for Protein Degradation
This protocol is used to determine the DC50 of a PROTAC by assessing the levels of the target protein.
Protocol 3: Western Blot Analysis of Protein Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 1.2 nM to 300 nM) for a specific duration (e.g., 16 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as BCA or Bradford.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the protein of interest and the loading control. Normalize the intensity of the target protein to the loading control. Calculate the percentage of protein remaining compared to the vehicle-treated control to determine the DC50.
Application Notes and Protocols for the BCL-XL Degrader XZ739 Utilizing a "Thalidomide-NH-C2-PEG3-OH" Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
XZ739 is a potent and selective BCL-XL degrader developed using Proteolysis Targeting Chimera (PROTAC) technology. It comprises a BCL-XL inhibitor, derived from ABT-263, and a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. These two moieties are connected by a "Thalidomide-NH-C2-PEG3-OH" linker. By inducing the proximity of BCL-XL to the CRBN E3 ligase, XZ739 triggers the ubiquitination and subsequent proteasomal degradation of BCL-XL, leading to apoptosis in cancer cells that are dependent on BCL-XL for survival. A key advantage of XZ739 is its high selectivity for cancer cells over platelets, mitigating the on-target thrombocytopenia commonly associated with BCL-XL inhibitors.[1] This document provides detailed application notes and experimental protocols for the investigation of XZ739.
Mechanism of Action of XZ739
XZ739 functions by hijacking the ubiquitin-proteasome system to induce the degradation of BCL-XL. The thalidomide (B1683933) component of XZ739 binds to the CRBN E3 ligase, while the other end of the molecule binds to the BCL-XL protein. This brings BCL-XL into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to BCL-XL. The polyubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome.[1][2][3] This degradation of the anti-apoptotic BCL-XL protein leads to the activation of the caspase cascade and subsequent apoptosis.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the BCL-XL degrader XZ739.
Table 1: In Vitro Degradation and Cell Viability
| Parameter | Cell Line | Value | Treatment Time | Reference |
| DC50 (Degradation) | MOLT-4 | 2.5 nM | 16 hours | [2][4] |
| IC50 (Viability) | MOLT-4 | 10.1 nM | 48 hours | [4] |
| IC50 (Viability) | RS4;11 | 41.8 nM | 48 hours | [4] |
| IC50 (Viability) | NCI-H146 | 25.3 nM | 48 hours | [4] |
| IC50 (Viability) | Human Platelets | 1217 nM | 48 hours | [4] |
Table 2: Selectivity Profile
| Parameter | Cell Lines | Selectivity | Reference |
| Selectivity Index | MOLT-4 vs. Human Platelets | >100-fold | [1][4] |
Experimental Protocols
Western Blotting for BCL-XL Degradation
This protocol is for assessing the dose-dependent degradation of BCL-XL in cancer cells following treatment with XZ739.
Materials:
-
MOLT-4 cells
-
XZ739
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BCL-XL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding: Seed MOLT-4 cells at an appropriate density in a 6-well plate.
-
Drug Treatment: Treat the cells with the desired concentrations of XZ739 (e.g., 1.2-300 nM) for 16 hours. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL-XL and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the BCL-XL band intensity to the β-actin band intensity.
Cell Viability Assay
This protocol is for determining the effect of XZ739 on the viability of cancer cells.
Materials:
-
MOLT-4 cells or other cancer cell lines
-
XZ739
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Treat the cells with a serial dilution of XZ739 (e.g., 0.001-10 µM) for 48 hours.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using graphing software.
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
MOLT-4 cells
-
XZ739
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Drug Treatment: Treat MOLT-4 cells with XZ739 (e.g., 10 nM and 100 nM) for 48 hours.
-
Staining: Harvest and wash the cells, then resuspend them in binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
b) Western Blotting for Cleaved PARP and Caspase-3
This assay detects the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.
Procedure: Follow the Western blotting protocol described in section 1, but use primary antibodies that specifically recognize the cleaved forms of PARP and caspase-3.
Mechanistic Assays
a) Proteasome Inhibition Assay
This experiment confirms that the degradation of BCL-XL is dependent on the proteasome.
Procedure: Pre-treat MOLT-4 cells with the proteasome inhibitor MG-132 (e.g., 1 µM) for 2 hours before adding XZ739.[1] Analyze BCL-XL levels by Western blotting as described in section 1.
b) CRBN Competition Assay
This experiment demonstrates that XZ739-mediated degradation requires binding to CRBN.
Procedure: Pre-treat MOLT-4 cells with an excess of a competitive CRBN ligand, such as pomalidomide (B1683931) (e.g., 10 µM), for 2 hours before adding XZ739.[1] Analyze BCL-XL levels by Western blotting.
c) Washout Experiment
This experiment assesses the duration of BCL-XL degradation after the removal of XZ739.
Procedure:
-
Treat MOLT-4 cells with XZ739 (e.g., 100 nM) for 16 hours.
-
Wash out the drug by centrifuging the cells and resuspending them in fresh, drug-free medium.
-
Incubate the cells for various time points (e.g., 4, 8, 12, 24 hours) after washout.
-
Harvest the cells at each time point and analyze BCL-XL levels by Western blotting.[1]
Conclusion
The "this compound" linker is a critical component of the potent and selective BCL-XL degrader, XZ739. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the mechanism of action and efficacy of XZ739 in relevant cancer models. The ability of XZ739 to induce robust BCL-XL degradation with a favorable selectivity profile highlights the potential of the PROTAC approach in developing novel cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing PROTAC linker length with "Thalidomide-NH-C2-PEG3-OH"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on constructs utilizing a "Thalidomide-NH-C2-PEG3-OH" moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: The linker in a PROTAC is not merely a spacer; it is a critical determinant of the PROTAC's efficacy. Its primary role is to connect the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase (in this case, thalidomide (B1683933) for CRBN). The length, composition, and rigidity of the linker directly influence the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1] An optimal linker length facilitates a productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein.[] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[3] Conversely, if the linker is too long, it may lead to an unstable or non-productive ternary complex, reducing the efficiency of protein degradation.[4]
Q2: How does a PEG (polyethylene glycol) linker, such as in "this compound," influence the properties of a PROTAC?
A2: PEG linkers are frequently used in PROTAC design due to their favorable physicochemical properties. The inclusion of a PEG moiety, like the PEG3 in "this compound," can enhance the solubility and cell permeability of the PROTAC molecule.[5] PEG linkers are hydrophilic and flexible, which can improve the pharmacokinetic profile of the PROTAC.[6] The defined length of PEG units allows for systematic and precise modifications of the overall linker length, which is essential for optimizing the degradation efficiency of the target protein.[5]
Q3: What is the "hook effect" in PROTAC experiments, and how is it related to linker optimization?
A3: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where the degradation efficiency decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are unable to form the productive ternary complex required for degradation.[4][7] While the hook effect is an inherent characteristic of the PROTAC mechanism, its severity can be influenced by linker design. A well-optimized linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and potentially mitigating the hook effect.[7][8]
Q4: What are the key parameters to assess when evaluating the effectiveness of different linker lengths?
A4: When optimizing PROTAC linker length, the two primary parameters to evaluate are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value indicates a more efficacious PROTAC.
These parameters are typically determined by performing dose-response experiments and analyzing protein levels using techniques like Western blotting.[9]
Troubleshooting Guide
Problem 1: My PROTAC, synthesized with "this compound", shows good binding to the target protein and CRBN individually, but I observe no significant protein degradation.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.
-
Possible Cause 1: Suboptimal Linker Length.
-
Solution: The "this compound" linker may not be the optimal length for your specific target protein. It is crucial to synthesize and test a series of PROTACs with varying linker lengths. This can be achieved by using PEG linkers of different unit lengths (e.g., PEG2, PEG4, PEG5) or by incorporating alkyl chains of varying lengths.[][10]
-
-
Possible Cause 2: Unfavorable Ternary Complex Conformation.
-
Solution: Even if a ternary complex forms, the linker may orient the target protein in such a way that the lysine (B10760008) residues are not accessible for ubiquitination. Modifying the linker's composition by introducing more rigid or flexible elements can alter the conformational dynamics and potentially lead to a more productive orientation.[7]
-
-
Possible Cause 3: Poor Cell Permeability.
-
Solution: The overall physicochemical properties of your PROTAC might be hindering its ability to cross the cell membrane. Although PEG linkers can improve solubility, the entire molecule's properties matter. Consider performing cell permeability assays to assess the intracellular concentration of your PROTAC.[7]
-
Problem 2: I am observing a very pronounced "hook effect," which limits the therapeutic window of my PROTAC.
A significant hook effect can be a major hurdle in developing a potent PROTAC.
-
Possible Cause 1: Low Cooperativity of the Ternary Complex.
-
Solution: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations. Optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase can enhance cooperativity.[7] This may involve fine-tuning the linker length and composition.
-
-
Possible Cause 2: High Concentrations of Binary Complexes.
-
Solution: The equilibrium at high concentrations is shifted towards non-productive binary complexes. While optimizing the linker can help, performing careful dose-response studies is essential to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[7]
-
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[11]
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[9]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding affinity and kinetics of molecular interactions, including the formation of the ternary complex.[7]
-
Immobilization: Immobilize either the target protein or the E3 ligase onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations over the immobilized protein to determine the binary binding affinity.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex. The data can be analyzed to determine the cooperativity of the complex formation.
Data Presentation
The following tables provide a template for summarizing quantitative data from linker optimization experiments.
Table 1: Effect of Linker Length on Target Protein Degradation
| PROTAC Compound | Linker Moiety | DC50 (nM) | Dmax (%) |
| Compound A | Thalidomide-NH-C2-PEG2-OH | 150 | 75 |
| Compound B | This compound | 50 | 95 |
| Compound C | Thalidomide-NH-C2-PEG4-OH | 75 | 90 |
| Compound D | Thalidomide-NH-C2-PEG5-OH | 200 | 60 |
This is representative data and will vary depending on the target protein.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC Compound | Linker Moiety | Ternary Complex Cooperativity (α) |
| Compound A | Thalidomide-NH-C2-PEG2-OH | 1.5 |
| Compound B | This compound | 5.0 |
| Compound C | Thalidomide-NH-C2-PEG4-OH | 3.2 |
| Compound D | Thalidomide-NH-C2-PEG5-OH | 0.8 |
Cooperativity (α) > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity. This is representative data.
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Workflow for PROTAC linker length optimization.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
"Thalidomide-NH-C2-PEG3-OH" stability issues in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Thalidomide-NH-C2-PEG3-OH in cell culture. This molecule is often used as a chemical tool, particularly as a building block for Proteolysis Targeting Chimeras (PROTACs), where it serves as the Cereblon (CRBN) E3 ligase ligand. Ensuring its stability is critical for obtaining reliable and reproducible experimental results.
Known Stability Issues
Thalidomide (B1683933) and its derivatives are known to be susceptible to degradation in aqueous environments like cell culture media. The primary degradation pathway involves the hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings. This process is influenced by factors such as pH and temperature, leading to the inactivation of the Cereblon-binding motif. While the PEG linker in this compound is generally stable, instability in the thalidomide core can compromise the integrity and function of the entire molecule.
Troubleshooting Guide
If you are encountering inconsistent results or a loss of activity with this compound or a PROTAC derived from it, consult the following troubleshooting table and experimental protocols.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Compound degradation in cell culture media. | 1. Perform a stability study of the compound in your specific cell culture media (see Experimental Protocol 1). 2. Prepare fresh stock solutions for each experiment from powder. 3. Minimize the pre-incubation time of the compound in the media before adding it to the cells. |
| Inconsistent results between experiments | 1. Inconsistent compound stability. 2. Variability in cell culture conditions. | 1. Standardize the preparation and handling of the compound. 2. Ensure consistent cell passage number, confluency, and health.[1] 3. Use fresh, high-quality media and serum for all experiments. |
| Complete loss of activity of a final PROTAC | The this compound building block may have degraded prior to or during the synthesis of the PROTAC. | 1. Verify the integrity of your this compound stock using LC-MS. 2. Ensure anhydrous conditions during the chemical synthesis of the PROTAC. |
| Compound precipitation in media | Poor solubility of the compound at the working concentration. | 1. Visually inspect for precipitates after adding the compound to the media. 2. Consider lowering the final concentration or using a different solvent system if compatible with your cells.[2] |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture media over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the compound into your cell culture medium (e.g., at a final concentration of 10 µM) in two separate sterile tubes: one with serum and one without.
-
Immediately take a sample from each tube for LC-MS analysis (this will be your T=0 time point).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Analyze the samples by LC-MS to determine the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the percentage of the remaining compound against time to determine its half-life in the media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Stock solutions should be prepared in an anhydrous solvent such as DMSO and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3][4][5][6][7] It is also advisable to protect the compound from light.[3][7]
Q2: Can I pre-mix this compound in cell culture media for my experiments?
A2: It is recommended to minimize the time the compound is in aqueous media before being added to cells. Prepare fresh dilutions in media for each experiment and add them to the cells immediately.
Q3: Are there components in cell culture media that can accelerate the degradation of thalidomide-based compounds?
A3: Yes, certain components in serum and the overall pH of the media can influence the rate of hydrolysis of the thalidomide core. It is good practice to test the stability in your specific media formulation.
Q4: My PROTAC, which uses a thalidomide-based E3 ligase ligand, shows good target degradation in biochemical assays but poor activity in cell-based assays. Could this be a stability issue?
A4: Yes, this discrepancy can be due to several factors, including compound instability in the cellular environment.[2] Other potential reasons include poor cell permeability or active efflux from the cell.[1][2] Assessing the stability of your PROTAC in cell culture media is a crucial first step in troubleshooting.
Visual Guides
Caption: Potential degradation pathway for the thalidomide moiety.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Enhancing the Efficacy of Thalidomide-NH-C2-PEG3-OH PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of "Thalidomide-NH-C2-PEG3-OH" PROTACs. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A "this compound" PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein. It consists of three key components: a thalidomide (B1683933) moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), a ligand that binds to the protein of interest (POI), and a linker (in this case, an NH-C2-PEG3-OH linker) that connects the two. By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Q2: What are the critical factors influencing the efficacy of my this compound PROTAC?
Several factors can impact the efficacy of your PROTAC, including:
-
Ternary Complex Formation and Stability: The ability of the PROTAC to induce a stable and productive ternary complex between the target protein and CRBN is paramount for efficient degradation.
-
Linker Composition and Length: The linker plays a crucial role in the geometry of the ternary complex. An optimal linker length and composition are necessary to avoid steric hindrance and to properly orient the target protein for ubiquitination.
-
Cell Permeability: PROTACs are often large molecules and may have poor cell permeability, preventing them from reaching their intracellular target in sufficient concentrations.
-
E3 Ligase Expression: The target cells must express adequate levels of CRBN for the PROTAC to be effective.
-
Target Protein Characteristics: The accessibility of lysine (B10760008) residues on the surface of the target protein for ubiquitination can influence degradation efficiency.
Q3: I am observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Use Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over binary complexes.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Low Target Protein Degradation | 1. Poor Cell Permeability: The PROTAC is not entering the cells effectively. 2. Inefficient Ternary Complex Formation: The PROTAC, target protein, and E3 ligase are not forming a stable complex. 3. Low E3 Ligase Expression: The target cells have insufficient levels of CRBN. 4. Incorrect Linker Design: The linker length or composition is suboptimal. 5. Target Protein is Not Amenable to Degradation: Inaccessible lysine residues or rapid protein synthesis. | 1. Assess Cell Permeability: Modify the linker to improve physicochemical properties. Consider prodrug strategies. 2. Confirm Ternary Complex Formation: Use biophysical assays like TR-FRET or SPR. 3. Verify CRBN Expression: Check CRBN levels in your cell line via Western blot or qPCR. 4. Optimize the Linker: Synthesize and test a library of PROTACs with varying linker lengths and compositions. 5. Perform Ubiquitination Assays: Confirm that the target protein is being ubiquitinated in the presence of the PROTAC. |
| High Off-Target Effects | 1. Non-selective Target-Binding Ligand: The "warhead" of the PROTAC binds to multiple proteins. 2. Formation of Off-Target Ternary Complexes: The PROTAC induces the degradation of proteins other than the intended target. | 1. Use a More Selective Ligand: Employ a more specific binder for your protein of interest. 2. Modify the Linker: Systematically vary the linker to alter the conformation of the ternary complex and improve selectivity. 3. Change the E3 Ligase: Consider using a different E3 ligase recruiter if off-target effects persist. |
| Poor Solubility | 1. High Lipophilicity and Molecular Weight: The inherent properties of the PROTAC lead to low aqueous solubility. | 1. Modify the Linker: Incorporate more hydrophilic moieties, such as longer PEG chains. 2. Use Solubilizing Agents: Employ excipients or formulation strategies to improve solubility in experimental buffers. |
| Irreproducible Results | 1. PROTAC Instability: The PROTAC may be degrading in the cell culture medium. 2. Variable Cell Culture Conditions: Differences in cell passage number, confluency, or health can affect results. | 1. Assess PROTAC Stability: Determine the stability of your compound in your experimental media over time. 2. Standardize Cell Culture: Use cells within a consistent passage number range and maintain uniform seeding densities. |
Quantitative Data
The following tables provide illustrative quantitative data for thalidomide-based PROTACs with short PEG linkers, similar to the "this compound" structure. The exact performance of a PROTAC is highly dependent on the specific target protein and the cell line used.
Table 1: Illustrative Degradation Potency (DC50) of Thalidomide-Based PROTACs with PEG Linkers
| Target Protein | Linker Type | Cell Line | DC50 (nM) | Reference |
| BRD4 | PEG3 | HeLa | ~10 | Illustrative |
| BTK | PEG3 | MOLM-14 | ~5 | Illustrative |
| CDK6 | PEG3 | MM.1S | ~25 | Illustrative |
Table 2: Illustrative Maximum Degradation (Dmax) of Thalidomide-Based PROTACs with PEG Linkers
| Target Protein | Linker Type | Cell Line | Dmax (%) | Reference |
| BRD4 | PEG3 | HeLa | >90% | Illustrative |
| BTK | PEG3 | MOLM-14 | >95% | Illustrative |
| CDK6 | PEG3 | MM.1S | ~85% | Illustrative |
Experimental Protocols
Western Blot for Protein Degradation Assessment
This protocol is for quantifying the degradation of the target protein in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
This compound PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control protein on the same membrane.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is to determine if the target protein is ubiquitinated in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (denaturing and non-denaturing)
-
Primary antibody against the target protein for immunoprecipitation
-
Primary antibody against ubiquitin for Western blot
-
Protein A/G magnetic beads
-
Western blot reagents (as listed above)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 3-5x DC50) and a vehicle control for a shorter time period (e.g., 2-6 hours). Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a denaturing buffer (e.g., containing 1% SDS) and boil to disrupt protein-protein interactions. Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody against the target protein overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Detection: Run the eluate on an SDS-PAGE gel and perform a Western blot using a primary antibody against ubiquitin. A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates polyubiquitination of the target protein.
TR-FRET Assay for Ternary Complex Formation
This protocol is for quantifying the formation of the ternary complex in a biochemical setting.
Materials:
-
Purified recombinant target protein (e.g., His-tagged)
-
Purified recombinant CRBN/DDB1 complex (e.g., Avi-tagged)
-
This compound PROTAC
-
TR-FRET donor (e.g., anti-His-Tb) and acceptor (e.g., Streptavidin-d2) antibodies
-
Assay buffer
-
384-well low-volume microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a mixture of the target protein and CRBN/DDB1 complex in assay buffer.
-
Assay Plate Setup: Add the PROTAC dilutions to the wells of the microplate. Add the protein mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Detection: Add the TR-FRET donor and acceptor antibodies to the wells and incubate for another 60 minutes.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve when plotting the TR-FRET ratio against PROTAC concentration is indicative of ternary complex formation.
Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Caption: A logical workflow for PROTAC efficacy assessment.
Technical Support Center: Troubleshooting Thalidomide-Based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common problems encountered with thalidomide-based PROTACs?
A1: Researchers often face challenges related to the "hook effect," off-target effects, suboptimal linker design, and poor physicochemical properties such as solubility and stability. Each of these issues can significantly impact the efficacy and interpretability of experimental results.
Hook Effect
Q2: What is the "hook effect" and why does it occur with PROTACs?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the Cereblon (CRBN) E3 ligase, rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[1]
Off-Target Effects
Q3: What are the primary off-target effects of thalidomide-based PROTACs?
A3: The primary off-target effects stem from the inherent activity of the thalidomide (B1683933) moiety, which can recruit unintended proteins, known as neosubstrates, to the CRBN E3 ligase for degradation.[2] The most well-characterized neosubstrates are the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[3][4] Degradation of these proteins can lead to unintended immunomodulatory effects.[2]
Linker Optimization
Q4: How does the linker length and composition affect PROTAC activity?
A4: The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex.[5][6] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the target and E3 ligase into proximity.[5] The composition of the linker (e.g., PEG vs. alkyl) also impacts physicochemical properties like solubility and cell permeability.[7]
Solubility and Stability
Q5: Why do thalidomide-based PROTACs often have poor solubility?
A5: Thalidomide-based PROTACs are often large molecules with high molecular weight and significant lipophilicity, placing them "beyond the Rule of Five."[8] This, combined with a tendency to form stable crystal lattices, contributes to their low solubility in aqueous buffers, which can lead to precipitation in assays and inaccurate results.[8]
Troubleshooting Guides
Problem 1: No or weak degradation of the target protein.
Possible Causes and Solutions:
-
Poor PROTAC Permeability or Stability:
-
Troubleshooting: Assess cell permeability using assays like the cellular thermal shift assay (CETSA). Evaluate compound stability in your experimental media over time using LC-MS.
-
Solution: Modify the linker to improve physicochemical properties, such as reducing polarity or introducing features that favor cell uptake.[9] Prodrug strategies can also be employed to mask polar groups.[9]
-
-
Inefficient Ternary Complex Formation:
-
Low E3 Ligase (CRBN) Expression:
-
Troubleshooting: Confirm CRBN expression levels in your cell line via Western blot or qPCR.
-
Solution: Use a different cell line with higher CRBN expression or consider overexpressing CRBN.
-
-
"Hook Effect" at High Concentrations:
-
Troubleshooting: Perform a wide dose-response experiment (e.g., from picomolar to high micromolar) to determine if degradation improves at lower concentrations.
-
Solution: Use the optimal concentration identified from the dose-response curve for subsequent experiments.
-
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Problem 2: Significant off-target protein degradation is observed.
Possible Causes and Solutions:
-
Recruitment of Neosubstrates by Thalidomide:
-
Troubleshooting: Use proteomics to identify which off-target proteins are being degraded. Confirm degradation of known neosubstrates like IKZF1 and IKZF3 by Western blot.
-
Solution: Modify the thalidomide scaffold to reduce binding to neosubstrates. Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of zinc finger proteins.[11]
-
-
High PROTAC Concentration:
-
Troubleshooting: Perform a dose-response experiment to see if off-target degradation is reduced at lower concentrations.
-
Solution: Determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects.
-
-
Choice of E3 Ligase:
-
Troubleshooting: Compare the off-target profile of your thalidomide-based PROTAC with a similar PROTAC that utilizes a different E3 ligase, such as VHL.
-
Solution: If possible, redesign your PROTAC to use a different E3 ligase with a more favorable off-target profile.
-
Workflow for Assessing and Mitigating Off-Target Effects
References
- 1. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing the Hook Effect with Thalidomide-Based Degraders
Welcome to the technical support center for researchers utilizing PROTAC degraders incorporating "Thalidomide-NH-C2-PEG3-OH" as the E3 ligase-recruiting element. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges, with a particular focus on the "hook effect," a phenomenon that can impact the efficacy of targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC degraders?
A1: The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein.[1] This results in a characteristic bell-shaped dose-response curve. At excessively high concentrations, the PROTAC is more likely to form separate, non-productive binary complexes with either the target protein of interest (POI) or the E3 ligase (in this case, Cereblon, recruited by the thalidomide (B1683933) moiety), rather than the productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[1][2]
Q2: How does the "this compound" component relate to the hook effect?
A2: "this compound" is an E3 ligase ligand-linker conjugate that incorporates a thalidomide-based Cereblon (CRBN) ligand.[3] The hook effect is a property of the entire bifunctional PROTAC molecule, not just this specific component. The overall propensity for a PROTAC to exhibit a hook effect is influenced by the binding affinities of both the target-binding ligand and the E3 ligase ligand, as well as the nature of the linker connecting them. The PEG3 linker in "this compound" contributes to the spatial arrangement of the final PROTAC, which is a critical factor in the stability and formation of the productive ternary complex versus non-productive binary complexes.
Q3: I am not observing any degradation of my target protein at any concentration. What are the possible reasons?
A3: If no degradation is observed, several factors could be at play:
-
The Hook Effect: It is possible that the concentrations you have tested are all within the hook effect region, where degradation is diminished.
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability.[2]
-
E3 Ligase Expression: The target cells must express Cereblon (CRBN), the E3 ligase recruited by the thalidomide moiety, at sufficient levels.
-
Compound Integrity: Ensure the PROTAC degrader is properly stored and has not degraded.
-
Experimental Setup: Issues with your experimental protocol, such as incorrect antibody concentrations in a Western blot, can also lead to a lack of observable degradation.
Q4: How can I confirm that the observed protein degradation is mediated by the proteasome?
A4: To confirm that the degradation of your target protein is dependent on the proteasome, you can perform a co-treatment experiment. Incubate your cells with the PROTAC degrader in the presence and absence of a proteasome inhibitor, such as MG132. If the degradation of the target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-mediated.[1]
Troubleshooting Guides
Problem 1: A bell-shaped dose-response curve is observed, indicating a hook effect.
Solution:
-
Optimize Degrader Concentration: The most direct way to mitigate the hook effect is to perform a detailed dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration that yields the maximal degradation (Dmax).[1][4] Subsequent experiments should be performed at or below this optimal concentration.
-
Assess Ternary Complex Formation: Directly measure the formation of the POI-PROTAC-E3 ligase ternary complex using biophysical assays like AlphaLISA, FRET, or Surface Plasmon Resonance (SPR).[5] This can help correlate the loss of degradation at high concentrations with a decrease in ternary complex formation.
-
Optimize Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment at the optimal concentration and a higher concentration within the hook effect region to understand the degradation kinetics.[6]
Problem 2: No protein degradation is observed at any tested concentration.
Solution:
-
Expand the Concentration Range: Test a much broader range of concentrations, including very low (picomolar) and very high (micromolar) concentrations, to ensure you are not missing the optimal degradation window or are solely observing the hook effect.[4]
-
Verify E3 Ligase Expression: Confirm the expression of Cereblon (CRBN) in your cell line using Western blotting or qPCR.
-
Confirm Target Engagement: Use cellular thermal shift assays (CETSA) or other ligand-binding assays to confirm that your PROTAC is engaging the target protein within the cell.
-
Assess Cell Permeability: If possible, evaluate the cell permeability of your PROTAC to ensure it is reaching its intracellular targets.[4]
Data Presentation
Table 1: Example Dose-Response Data Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 85 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
Table 2: Key Parameters for Evaluating PROTAC Efficacy
| Parameter | Description | Example Value |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 5 nM |
| Dmax | The maximal level of degradation achieved. | 95% |
| Hook Effect Onset | The concentration at which the degradation begins to decrease. | >100 nM |
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
-
Cell Seeding: Plate cells at an appropriate density in 12-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the PROTAC degrader in complete cell culture medium. A recommended range is 0.1 nM to 10 µM to capture the full dose-response curve.[1]
-
Treatment: Treat the cells with the varying concentrations of the degrader for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized target protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
-
Reagent Preparation: Prepare serial dilutions of the PROTAC degrader. Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase complex (e.g., GST-tagged).
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include appropriate controls (e.g., no PROTAC, no proteins).
-
Incubation: Incubate the plate to allow for the formation of the ternary complex.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.
-
Signal Detection: Incubate the plate in the dark and then read the plate on an AlphaLISA-compatible plate reader. An increase in signal indicates the formation of the ternary complex.
Mandatory Visualization
Caption: Mechanism of PROTAC action and the hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
Technical Support Center: Minimizing Off-Target Effects of Thalidomide-NH-C2-PEG3-OH PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with "Thalidomide-NH-C2-PEG3-OH" PROTACs. Our goal is to help you minimize off-target effects and ensure the specificity and efficacy of your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a "this compound" PROTAC?
A1: A "this compound" PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein. It consists of three components: a "warhead" that binds to your protein of interest (POI), a thalidomide (B1683933) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a C2-PEG3 linker that connects the two. By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex. This proximity allows CRBN to ubiquitinate the POI, marking it for degradation by the proteasome.[1][2]
Q2: What are the primary sources of off-target effects with thalidomide-based PROTACs?
A2: The primary sources of off-target effects are:
-
"Neosubstrate" Degradation: The thalidomide component can recruit natural substrates of CRBN, as well as "neosubstrates" such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), leading to their unintended degradation.[3] This can result in immunomodulatory and other biological effects.
-
Formation of Non-Productive Ternary Complexes: The PROTAC may form ternary complexes with proteins other than the intended target, leading to their degradation.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and can lead to off-target effects.[3]
Q3: How does the "this compound" linker influence PROTAC performance and off-target effects?
A3: The linker is a critical determinant of PROTAC efficacy and selectivity.[4] The C2-PEG3 linker in "this compound" has a specific length and composition that influences the geometry and stability of the ternary complex. An optimal linker facilitates a productive orientation of the target protein and CRBN for efficient ubiquitination.[4] A suboptimal linker can lead to the formation of unstable on-target complexes or stable off-target complexes. The hydrophilic nature of the PEG component can also improve the solubility and cell permeability of the PROTAC.
Q4: How can I minimize the off-target effects of my "this compound" PROTAC?
A4: To minimize off-target effects, consider the following strategies:
-
Optimize PROTAC Concentration: Perform a dose-response experiment to identify the lowest effective concentration that induces maximal degradation of your target protein. This will help to avoid the "hook effect" and reduce the likelihood of off-target degradation.[3]
-
Modify the Thalidomide Moiety: If you are designing your own PROTACs, consider modifications to the thalidomide scaffold, such as at the C5 position, to reduce binding to neosubstrates.[3]
-
Confirm On-Target Engagement: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that your PROTAC is engaging with the intended target protein in cells.
-
Perform Unbiased Proteomics: Mass spectrometry-based proteomics is the gold standard for identifying and quantifying off-target protein degradation across the entire proteome.[1]
Troubleshooting Guides
Problem 1: My "this compound" PROTAC is not degrading my target protein.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. If possible, modify the linker to improve physicochemical properties. 2. Consider using a cell line with higher expression of uptake transporters or lower expression of efflux pumps. |
| Inefficient Ternary Complex Formation | 1. Confirm that both the target protein and CRBN are expressed in your cell line using Western blot. 2. Perform a co-immunoprecipitation (Co-IP) or a biophysical assay (e.g., TR-FRET, SPR, ITC) to assess the formation of the ternary complex. 3. If designing your own PROTAC, synthesize analogs with different linker lengths and compositions to optimize ternary complex formation. |
| Suboptimal PROTAC Concentration | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration. 2. Be mindful of the "hook effect," where degradation decreases at high concentrations. |
| Incorrect Experimental Conditions | 1. Optimize the treatment time (e.g., 4, 8, 16, 24 hours). 2. Ensure your lysis buffer and Western blot protocol are optimized for your target protein. |
Problem 2: I am observing significant off-target protein degradation.
| Possible Cause | Troubleshooting Steps |
| Degradation of Known Thalidomide Neosubstrates (e.g., IKZF1, IKZF3) | 1. This is an inherent property of the thalidomide moiety. If these off-targets are a concern for your biological question, consider using a PROTAC that recruits a different E3 ligase (e.g., VHL). 2. Use the lowest effective concentration of your PROTAC to minimize this effect. |
| High PROTAC Concentration (Hook Effect) | 1. Perform a detailed dose-response curve to ensure you are working in the optimal concentration window for on-target degradation and not at a concentration that promotes off-target effects.[3] |
| Promiscuous Ternary Complex Formation | 1. Perform global proteomics to identify all degraded proteins. 2. If you are designing PROTACs, consider altering the linker to change the geometry of the ternary complex, which can improve selectivity. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol is for determining the degradation of a target protein in response to treatment with a "this compound" PROTAC.
Materials:
-
Cell culture reagents
-
"this compound" PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the "this compound" PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to confirm the formation of the Target Protein-PROTAC-CRBN ternary complex in cells.
Materials:
-
Cells treated with "this compound" PROTAC or DMSO
-
Co-IP lysis buffer
-
Antibody against the target protein or CRBN
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Lysis:
-
Lyse treated cells with Co-IP lysis buffer containing protease inhibitors.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-target protein) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blot using antibodies against the target protein and CRBN.
-
An increased signal for CRBN in the sample treated with the "this compound" PROTAC compared to the DMSO control indicates the formation of the ternary complex.
-
Quantitative Data Summary
The following table provides representative quantitative data for thalidomide-based PROTACs. Note that the optimal concentrations and degradation efficacy will be specific to the target protein and cell line used.
| Parameter | Typical Range | Notes |
| Optimal Degradation Concentration (DC50) | 1 nM - 1 µM | Highly dependent on the target protein, cell line, and linker composition. |
| Maximum Degradation (Dmax) | >80% | A high Dmax indicates efficient degradation. |
| Time to Onset of Degradation | 2 - 8 hours | Degradation is typically observed within a few hours of treatment. |
| Duration of Degradation | 24 - 72 hours | The duration of degradation depends on the resynthesis rate of the target protein. |
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC-induced degradation.
References
Technical Support Center: Troubleshooting "Thalidomide-NH-C2-PEG3-OH" PROTAC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with "Thalidomide-NH-C2-PEG3-OH" based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how is it used in PROTACs?
"this compound" is an E3 ligase ligand-linker conjugate. It incorporates a thalidomide (B1683933) derivative, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG) linker with a terminal hydroxyl group. This molecule is a key building block for synthesizing Proteolysis Targeting Chimeras (PROTACs). The terminal hydroxyl group allows for conjugation to a ligand that targets a specific protein of interest (POI), creating a heterobifunctional molecule designed to induce the degradation of the POI.
Q2: Why is aggregation a common issue with PROTACs, even with a hydrophilic PEG linker?
While the PEG linker in "this compound" is designed to enhance hydrophilicity and solubility, PROTACs are often large molecules with complex structures that can still be prone to aggregation.[][2] Several factors can contribute to this:
-
High Molecular Weight: PROTACs often exceed the parameters of Lipinski's Rule of Five, predisposing them to lower solubility.
-
"Molecular Glue" Effect: At high concentrations, PROTACs can induce self-aggregation or non-productive binary complexes with either the target protein or the E3 ligase, rather than the desired ternary complex for degradation. This is often referred to as the "hook effect".[3]
-
Physicochemical Properties of the POI Ligand: The ligand targeting the protein of interest may be hydrophobic, counteracting the solubilizing effect of the PEG linker.
-
Buffer Conditions: The pH, ionic strength, and presence of co-solvents in the experimental buffer can significantly impact PROTAC solubility and stability.
Q3: What are the initial signs of PROTAC aggregation in my experiments?
Signs of aggregation can manifest in various ways:
-
Visible Precipitation: Cloudiness or visible particles in your stock solutions or experimental wells.
-
Inconsistent Results: High variability in data between replicate wells or experiments.
-
"Hook Effect": A bell-shaped dose-response curve where the degradation effect decreases at higher PROTAC concentrations.[3]
-
Non-specific Cell Toxicity: At high concentrations, aggregated PROTACs can lead to cellular stress and toxicity unrelated to the targeted degradation.
-
Assay Interference: Aggregates can interfere with assay readings, for example, by causing light scattering in absorbance or fluorescence-based assays.
Troubleshooting Guide for Aggregation Issues
This guide provides a systematic approach to diagnosing and resolving aggregation problems with your "this compound"-based PROTAC.
Problem: Poor Solubility and Visible Precipitation
Initial Assessment:
-
Visual Inspection: Carefully inspect your PROTAC stock solution (typically in DMSO) and the diluted working solutions in your aqueous experimental buffer for any signs of precipitation.
-
Solubility Measurement: If you have access to the necessary equipment, perform a kinetic or thermodynamic solubility assay to quantify the solubility of your PROTAC in the relevant buffers.[4]
Potential Solutions & Experimental Protocols:
-
Optimize Stock Solution Preparation:
-
Protocol: Ensure your PROTAC is fully dissolved in a high-quality, anhydrous organic solvent like DMSO to prepare a concentrated stock solution. Gentle warming or sonication may aid dissolution. Store stock solutions at -80°C to minimize degradation and precipitation upon freeze-thaw cycles.[5]
-
-
Modify Dilution Procedure:
-
Protocol: When diluting the PROTAC stock into aqueous buffer, add the stock solution to the buffer in a dropwise manner while gently vortexing. This avoids localized high concentrations that can trigger precipitation.
-
-
Utilize Co-solvents:
-
Adjust Buffer pH:
-
Protocol: If your PROTAC contains ionizable groups, its solubility will be pH-dependent. Test a range of buffer pH values to identify the optimal pH for solubility, ensuring it remains within a physiologically relevant range for your cells.[2]
-
Quantitative Data Summary: Solubility of Related Thalidomide-PEG Conjugates
| Compound | Solvent System | Solubility |
| Thalidomide-NH-PEG3-NH-Boc | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL |
| Thalidomide-NH-PEG3-NH-Boc | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL |
| Thalidomide-NH-PEG3-COOH | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL |
| Thalidomide-NH-PEG3-COOH | 10% DMSO / 90% 20% SBE-β-CD in Saline | ≥ 2.08 mg/mL |
Note: This data is for related compounds and should be used as a general guide. The solubility of your specific PROTAC will depend on the conjugated POI ligand.[5][6]
Problem: Inconsistent Results and Suspected "Hook Effect"
Initial Assessment:
-
Dose-Response Curve Analysis: Perform a wide dose-response experiment with your PROTAC, spanning from picomolar to micromolar concentrations. Plot the percentage of protein degradation against the log of the PROTAC concentration. A bell-shaped curve is indicative of the "hook effect".[3]
Potential Solutions & Experimental Protocols:
-
Optimize PROTAC Concentration:
-
Protocol: Based on the dose-response curve, select a concentration on the left side of the curve that gives robust degradation without entering the "hook effect" region for your subsequent experiments.
-
-
Biophysical Confirmation of Ternary Complex Formation:
-
Protocol: Co-Immunoprecipitation (Co-IP): This experiment can confirm the formation of the ternary complex (POI-PROTAC-CRBN).
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC, a negative control (vehicle), and a high concentration that induces the "hook effect". Include a proteasome inhibitor (e.g., MG132) to stabilize the ubiquitinated POI.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against your POI or CRBN.
-
Pull-down: Use Protein A/G beads to pull down the antibody-protein complexes.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blotting for the presence of the POI, CRBN, and components of the ubiquitin ligase complex. An increase in the co-immunoprecipitated proteins in the presence of the optimal PROTAC concentration confirms ternary complex formation.
-
-
Visualizing Experimental Workflows and Pathways
Diagram 1: Troubleshooting Workflow for PROTAC Aggregation
Caption: A decision tree for troubleshooting aggregation issues with "this compound" PROTACs.
Diagram 2: PROTAC Mechanism of Action and the "Hook Effect"
Caption: The formation of productive ternary complexes at optimal PROTAC concentrations leads to degradation, while high concentrations can result in non-productive binary complexes, causing the "hook effect".
References
Technical Support Center: Optimizing Reaction Conditions for "Thalidomide-NH-C2-PEG3-OH" Conjugation
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the optimal reaction conditions for conjugating "Thalidomide-NH-C2-PEG3-OH". This molecule is a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as an E3 ligase ligand connected to a PEGylated linker.[1][2][3] Successful conjugation of this molecule to a target-binding ligand is a critical step in PROTAC synthesis.[4]
This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during conjugation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation of "this compound".
Problem 1: Low or No Conjugation Yield
Low yield is a common challenge in bioconjugation.[5] If you are experiencing poor conjugation efficiency, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting & Optimization Steps |
| Suboptimal Molar Ratio | The ratio of the thalidomide (B1683933) linker to your target molecule is critical. A significant excess of the linker may be required to drive the reaction to completion. It is recommended to empirically determine the optimal ratio for each specific application.[6] Start with a 10- to 50-fold molar excess of the linker over the target molecule.[6] |
| Incorrect Buffer Conditions | The pH and composition of the reaction buffer are crucial. For reactions targeting primary amines (e.g., with NHS esters), a pH of 7.2-8.5 is generally recommended to ensure the amine is deprotonated and nucleophilic.[7] Ensure the buffer is free of competing nucleophiles like Tris or glycine (B1666218).[8] Phosphate-buffered saline (PBS) is a commonly used buffer for these reactions.[7][8] |
| Inactive Reagents | The thalidomide linker or the activating agent (e.g., NHS ester) may have degraded due to improper storage or handling. Ensure reagents are stored under the recommended conditions (e.g., dry and protected from light) and are not expired. |
| Inaccessible Reactive Groups | The target functional group on your protein or molecule of interest may be sterically hindered or buried within the molecule's structure, preventing efficient conjugation.[9] Consider using a linker with a longer spacer arm to improve accessibility.[8] |
Problem 2: Protein Aggregation or Precipitation During Conjugation
The introduction of a new chemical moiety can sometimes lead to protein instability.
| Potential Cause | Troubleshooting & Optimization Steps |
| Over-modification of the Protein | A high degree of conjugation can alter the protein's surface properties, leading to aggregation.[6] Reduce the molar ratio of the thalidomide linker to the protein.[6] Monitor the degree of labeling to find a balance between conjugation efficiency and protein stability. |
| Inappropriate Buffer Conditions | The pH or ionic strength of the buffer may be contributing to protein instability.[6] Screen different buffer compositions and pH values. The addition of stabilizers, such as glycerol (B35011) or arginine, may also be beneficial. |
| Solvent Incompatibility | If the thalidomide linker is first dissolved in an organic solvent like DMSO, adding a large volume to the aqueous protein solution can cause precipitation. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
Problem 3: Difficulty in Purifying the Final Conjugate
Separating the desired conjugate from unreacted starting materials and byproducts is a critical final step.
| Potential Cause | Troubleshooting & Optimization Steps |
| Similar Physicochemical Properties | The conjugate and unreacted starting materials may have similar size, charge, or hydrophobicity, making separation challenging. |
| Inefficient Quenching | Failure to quench the reaction can lead to continued, non-specific reactions that complicate purification. Ensure a quenching reagent (e.g., Tris or glycine for NHS ester reactions) is added to stop the reaction.[5] |
| Method Selection | The chosen purification method may not be optimal for the specific conjugate. Common techniques include size exclusion chromatography (SEC) to separate by size, ion-exchange chromatography (IEX) based on charge, and hydrophobic interaction chromatography (HIC) based on hydrophobicity.[5] For antibody-drug conjugates, tangential flow filtration (TFF) is often used.[5] |
Frequently Asked Questions (FAQs)
Q1: Which functional group on "this compound" should I target for conjugation?
A1: "this compound" has two primary reactive sites: a secondary amine (-NH-) and a terminal hydroxyl (-OH) group. The choice depends on the available functional groups on your target molecule and the desired chemical linkage.
-
Secondary Amine: This group can be targeted using various amine-reactive chemistries, such as reactions with N-hydroxysuccinimide (NHS) esters or isothiocyanates.[7]
-
Hydroxyl Group: The terminal hydroxyl group can be activated for conjugation, for example, through a Mitsunobu reaction to form an ester linkage with a carboxylic acid.[4]
Q2: What are the recommended starting molar ratios for conjugation?
A2: The optimal molar ratio is system-dependent. However, a good starting point is a 10- to 50-fold molar excess of the "this compound" linker to your target protein or molecule.[6][10] It is highly recommended to perform small-scale trial reactions with varying molar ratios to determine the optimal condition for your specific system.[11]
Q3: How can I monitor the progress of my conjugation reaction?
A3: The progress of the conjugation can be monitored using various analytical techniques. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can show a shift in the molecular weight of a protein upon conjugation. Mass spectrometry provides a more precise measurement of the mass of the conjugate and can determine the degree of labeling. High-performance liquid chromatography (HPLC) can be used to separate and quantify the starting materials and the product.
Q4: How do I ensure site-specific conjugation?
A4: Achieving site-specific conjugation is crucial for producing homogeneous conjugates and preserving the biological function of the target molecule.[5] This can be achieved by targeting unique functional groups, such as a single cysteine residue.[5] Advanced techniques include the incorporation of unnatural amino acids with bioorthogonal functional groups or enzymatic ligation methods.[5]
Q5: What is the best way to purify my final conjugate?
A5: The choice of purification method depends on the properties of your bioconjugate and the unreacted components.[5]
-
Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted linker molecules.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on differences in their net charge.
-
Hydrophobic Interaction Chromatography (HIC): Useful if the conjugation significantly alters the hydrophobicity of the target molecule.
-
Affinity Chromatography: Can be used if the target molecule has an affinity tag.[12]
Experimental Protocols
Protocol 1: Conjugation via NHS Ester Chemistry (Targeting the Secondary Amine)
This protocol describes the conjugation of a pre-activated "this compound" (as an NHS ester) to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
"this compound" activated as an NHS ester (dissolved in DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion column)
Procedure:
-
Preparation: Bring all reagents to room temperature.
-
Reaction: Add a 10- to 50-fold molar excess of the "this compound"-NHS ester solution to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.[5]
-
Purification: Purify the conjugate using a size exclusion column equilibrated with the desired storage buffer.[5]
-
Characterization: Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.
Protocol 2: Conjugation via Mitsunobu Reaction (Targeting the Hydroxyl Group)
This protocol outlines the conjugation of the terminal hydroxyl group of "this compound" to a target molecule containing a carboxylic acid.
Materials:
-
"this compound"
-
Target molecule with a carboxylic acid group
-
Triphenylphosphine (B44618) (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Reaction Setup: In a round-bottom flask, dissolve the target molecule (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF. Add "this compound" (1.2 equivalents) to the solution.[4]
-
Mitsunobu Reaction: Cool the reaction mixture to 0°C in an ice bath. Slowly add DIAD or DEAD (1.5 equivalents) dropwise.[4]
-
Incubation: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by silica (B1680970) gel column chromatography.
Visualizations
Caption: Decision tree for selecting a conjugation strategy.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein purification | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to Thalidomide-NH-C2-PEG3-OH and Other PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and physicochemical properties. This guide provides a comparative analysis of the "Thalidomide-NH-C2-PEG3-OH" linker and other polyethylene (B3416737) glycol (PEG) linkers in the context of PROTAC development, supported by experimental data and detailed protocols.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but an active component that influences the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The length, composition, and attachment points of the linker are crucial for optimal degradation activity. PEG linkers are widely employed in PROTAC design due to their ability to increase solubility and improve pharmacokinetic properties.
"this compound" in Focus: The BCL-XL Degrader XZ739
While direct head-to-head comparative studies of "this compound" with a wide array of other PEG linkers are not extensively documented in publicly available literature, a potent BCL-XL PROTAC degrader, XZ739, utilizes a similar 11-atom PEG linker conjugated to a thalidomide-based Cereblon (CRBN) E3 ligase ligand.[1] The performance of XZ739 provides valuable insights into the potential of this linker class.
XZ739 demonstrated high potency in degrading the anti-apoptotic protein BCL-XL in MOLT-4 T-ALL cells, with a DC50 value of 2.5 nM.[2] This indicates that a PEG3 linker of this length can effectively facilitate the formation of a stable and efficient ternary complex for BCL-XL degradation. The study that developed XZ739 also highlighted that it was the most potent compound in a series with varying linker lengths, underscoring the importance of linker optimization.[1]
Comparative Performance of PEG Linkers in PROTACs
The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following table summarizes representative data from various studies, illustrating the impact of linker length on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type/Length | DC50 | Dmax | Cell Line | Reference |
| BCL-XL | CRBN | 11-atom PEG linker (in XZ739) | 2.5 nM | >96% | MOLT-4 | [3] |
| BRD4 | VHL | 3-unit PEG | ~10 nM | >90% | HeLa | [4] |
| BRD4 | VHL | 4-unit PEG | ~5 nM | >95% | HeLa | [4] |
| BRD4 | VHL | 5-unit PEG | ~2 nM | >98% | HeLa | [4] |
| BTK | CRBN | 6-unit PEG | 2.2 nM | 97% | Mino | |
| Estrogen Receptor α | VHL | 16-atom chain | ~1 µM | ~95% | MCF7 | [2] |
| TANK-binding kinase 1 | VHL | 21-atom chain | 3 nM | 96% | - | [2] |
Key Observations:
-
Optimal Length is Target-Dependent: As seen with the BRD4-targeting PROTACs, a systematic extension of the PEG linker can lead to improved degradation potency. However, for other targets like the Estrogen Receptor α, a 16-atom linker was found to be optimal, with longer linkers showing decreased activity.[2]
-
Flexibility and Solubility: PEG linkers, in general, enhance the aqueous solubility of PROTACs, which can be a significant challenge for these often large and hydrophobic molecules.[5] This increased solubility can improve cell permeability and overall bioavailability.
-
Impact on Ternary Complex Formation: The flexibility of PEG linkers can allow for the necessary conformational adjustments to achieve a stable and productive ternary complex. However, excessive flexibility from very long linkers can sometimes be detrimental.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the development and comparison of PROTACs. Below are detailed protocols for key assays used to evaluate PROTAC performance.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 16, 24, or 48 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to the cells and incubate on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can then be determined from a dose-response curve.[6]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plates (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS) at different pH values
-
Test compound (PROTAC) and control compounds with known permeability
-
Plate reader (UV-Vis)
Methodology:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Preparation: Prepare solutions of the test and control compounds in PBS in the donor plate wells.
-
Assay Assembly: Add buffer to the acceptor plate wells. Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly for a specified time (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a plate reader.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, and t is the incubation time.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in PROTAC research, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTACs.
Caption: PROTAC Mechanism of Action
Caption: Experimental Workflow for PROTAC Evaluation
References
- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. azalesov.com [azalesov.com]
Navigating the Nuances of PROTAC Linker Length: A Comparative Guide to Thalidomide-NH-C2-PEG3-OH and Thalidomide-NH-C2-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals in the Field of Targeted Protein Degradation
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker component that connects the target protein-binding ligand to the E3 ligase recruiter. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, valued for their ability to modulate solubility, cell permeability, and the geometry of the crucial ternary complex. This guide provides a detailed comparison of two closely related thalidomide-based Cereblon (CRBN) E3 ligase-recruiting linkers: "Thalidomide-NH-C2-PEG3-OH" and "Thalidomide-NH-C2-PEG4-OH". While direct head-to-head comparative studies for these specific linkers are not extensively available in published literature, this guide will draw upon established principles of PROTAC design and data from studies on PROTACs with varying PEG linker lengths to provide a comprehensive analysis for researchers.
The Decisive Role of the PEG Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer but an active contributor to its biological activity. An optimal linker length is essential for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex, while an excessively long linker might not effectively bring the target protein and E3 ligase into productive proximity for ubiquitination.
Structural and Physicochemical Properties
The primary difference between "this compound" and "Thalidomide-NH-C2-PEG4-OH" lies in the length of the PEG chain, with the latter containing one additional ethylene (B1197577) glycol unit. This seemingly minor structural change can have significant implications for the physicochemical properties of the resulting PROTAC.
| Property | This compound | Thalidomide-NH-C2-PEG4-OH | Impact of Additional PEG Unit |
| Molecular Weight | Lower | Higher | The addition of a PEG unit increases the molecular weight, which can influence cell permeability. |
| Hydrophilicity | High | Higher | Increased PEG length enhances hydrophilicity, which can improve aqueous solubility but may reduce passive cell membrane permeability.[1][2] |
| Flexibility | Flexible | More Flexible | The longer PEG chain in the PEG4 linker provides greater conformational flexibility. This can be advantageous for optimizing the orientation of the target protein and E3 ligase.[1] |
| Topological Polar Surface Area (TPSA) | Lower | Higher | An increased TPSA is generally associated with lower cell permeability. |
Performance Comparison in PROTAC-Mediated Protein Degradation
The optimal PEG linker length is highly dependent on the specific target protein and the binding pockets of both the target and the E3 ligase. The seemingly subtle difference of one PEG unit between the PEG3 and PEG4 linkers can lead to significant variations in degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
While direct comparative data for PROTACs derived from "this compound" and "Thalidomide-NH-C2-PEG4-OH" is limited, studies on other target proteins with varying PEG linker lengths provide valuable insights. For instance, in the context of Bruton's tyrosine kinase (BTK) degraders, PROTACs with longer PEG linkers (≥ 4 units) demonstrated more potent degradation compared to those with shorter linkers.[3] Conversely, for other targets, a shorter linker may be optimal.
A study on CRBN-based PROTACs targeting the BET protein BRD4 revealed a non-linear relationship between linker length and degradation potency. PROTACs with intermediate length linkers (1-2 PEG units) showed reduced BRD4 degradation, while those with shorter (0 PEG units) and longer linkers (4-5 PEG units) were more potent.[3] This "Goldilocks effect" underscores the necessity of empirical testing to determine the optimal linker length for each target.
Illustrative Performance Data for BRD4-Targeting PROTACs with Varying Linker Lengths
| Linker Composition | DC50 (nM) in H661 cells | Dmax (%) |
| 0 PEG units | < 500 | > 90 |
| 1-2 PEG units | > 5000 | < 50 |
| 4-5 PEG units | < 500 | > 90 |
| Note: This data is illustrative and based on a study of CRBN-based BRD4 degraders with varying PEG linker lengths. It is intended to highlight the principle of linker length optimization.[3] |
Experimental Protocols
Accurate evaluation of PROTAC performance is crucial for linker optimization. Below are detailed methodologies for key experiments.
Synthesis of Thalidomide-NH-C2-PEG-OH Linkers
Materials:
-
4-Aminothalidomide
-
Appropriate PEG linker with a reactive group (e.g., N-Boc-amino-PEG-acid)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Amide Coupling: Dissolve the N-Boc-amino-PEG-acid (1.1 eq) in anhydrous DMF. Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq) and stir for 10 minutes. Add 4-aminothalidomide (1.0 eq) and stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected thalidomide-linker conjugate.
-
Boc Deprotection: Dissolve the purified product in DCM and add TFA. Stir the reaction at room temperature for 1-2 hours.
-
Final Purification: Remove the solvent and excess TFA under reduced pressure. Purify the final product by reverse-phase HPLC to yield the desired Thalidomide-NH-C2-PEG-OH linker.
Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the levels of a target protein in cells after PROTAC treatment.[1][3]
Materials:
-
Cell line expressing the target protein
-
PROTACs synthesized with the PEG3 and PEG4 linkers
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically from 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein overnight at 4°C. Subsequently, wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: A generalized experimental workflow for comparing PROTAC efficacy.
Conclusion: A Matter of Empirical Optimization
The choice between "this compound" and "Thalidomide-NH-C2-PEG4-OH" as a linker for a PROTAC is not straightforward and necessitates empirical validation for each specific target protein. The addition of a single PEG unit can significantly alter the physicochemical properties and, consequently, the degradation efficacy of the resulting PROTAC. While the PEG4 linker offers increased hydrophilicity and flexibility, these properties may not always translate to improved performance and could potentially hinder cell permeability. As the illustrative data suggests, the relationship between linker length and degradation potency is often non-linear. Therefore, a systematic approach involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, including both PEG3 and PEG4, is the most robust strategy for identifying the optimal linker and developing a potent and selective protein degrader.
References
Validating PROTAC Efficacy: A Comparative Guide to Using Thalidomide-NH-C2-PEG3-OH
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation as a therapeutic strategy. A critical step in developing effective PROTACs is validating that their mechanism of action is indeed dependent on the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide compares the use of "Thalidomide-NH-C2-PEG3-OH," a common derivative used in research, against other methods for validating PROTAC efficacy, with a focus on those that recruit the Cereblon (CRBN) E3 ligase.
The Role of Thalidomide Derivatives in PROTAC Validation
"this compound" is a chemical tool derived from thalidomide, a well-known binder of the CRBN E3 ligase. It comprises the core CRBN-binding moiety (thalidomide) attached to a short linker, but it lacks a ligand for a specific protein of interest. Due to this structure, it is an ideal negative control or competitive agent in PROTAC experiments. Its primary use is to demonstrate that a thalidomide-based PROTAC's activity is specifically mediated by its engagement with CRBN. When introduced in a cellular context, "this compound" competes with the PROTAC for binding to CRBN, thereby preventing the formation of the functional ternary complex and inhibiting the degradation of the target protein. A successful rescue of the target protein from degradation in the presence of this molecule provides strong evidence for a CRBN-dependent mechanism.
Comparative Analysis of PROTAC Validation Methods
Validating a PROTAC's mechanism of action requires a multi-faceted approach. Besides competition assays with molecules like "this compound," other techniques provide complementary information. The following table compares common validation methods.
| Validation Method | Principle | Information Provided | Advantages | Limitations |
| Competitive Inhibition Assay | A standalone E3 ligase ligand (e.g., this compound) is co-administered with the PROTAC. | Confirms that the PROTAC's activity is dependent on binding to the specific E3 ligase (e.g., CRBN). | Simple to perform in cell-based assays; directly tests the intended mechanism of action. | Provides indirect evidence of ternary complex formation; does not quantify complex stability. |
| Inactive Epimer Control | A stereoisomer of the PROTAC's E3 ligase ligand that does not bind to the E3 ligase is used as a negative control. | Demonstrates the stereospecificity of the PROTAC-E3 ligase interaction. | Highly specific control; confirms the precise molecular recognition required for activity. | Requires chemical synthesis of the specific inactive epimer, which may not be readily available. |
| Genetic Knockdown/Knockout | The gene encoding the E3 ligase (e.g., CRBN) is silenced (siRNA/shRNA) or knocked out (CRISPR). | Provides definitive genetic evidence of the E3 ligase's involvement in the PROTAC-mediated degradation. | Gold standard for confirming the necessity of the E3 ligase; unambiguous results. | Technically more complex and time-consuming; potential for off-target effects or cellular compensation. |
| Ternary Complex Biophysical Assays (e.g., SPR, ITC, FRET) | Direct measurement of the binding affinities and kinetics of the PROTAC with the target protein and E3 ligase. | Quantifies the stability and cooperativity of the ternary complex, which often correlates with degradation efficacy. | Provides detailed quantitative data on molecular interactions; can guide the rational design of more potent PROTACs. | Requires purified proteins and specialized equipment; may not fully recapitulate the cellular environment. |
Experimental Data: Competitive Inhibition of a BRD4 Degrader
To illustrate the use of a thalidomide-based competitor, consider a hypothetical experiment involving dBET1, a well-characterized PROTAC that degrades the BRD4 protein by recruiting CRBN.
| Treatment Condition | Concentration | BRD4 Protein Level (%) | Interpretation |
| Vehicle (DMSO) | - | 100% | Baseline protein level |
| dBET1 | 100 nM | 15% | Potent degradation of BRD4 |
| This compound | 10 µM | 98% | Competitor alone has no effect on BRD4 levels |
| dBET1 + this compound | 100 nM + 10 µM | 85% | The competitor rescues BRD4 from degradation, confirming a CRBN-dependent mechanism |
Key Experimental Protocols
Protocol 1: Western Blot for Competitive Inhibition Assay
This protocol is designed to assess whether the degradation of a target protein by a PROTAC can be reversed by a competing CRBN ligand.
-
Cell Culture: Plate cells (e.g., HEK293T or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Treat cells with the vehicle control (e.g., 0.1% DMSO).
-
Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 100 nM).
-
Treat cells with "this compound" at a concentration in excess of the PROTAC (e.g., 10 µM).
-
Co-treat cells with the PROTAC and "this compound".
-
-
Incubation: Incubate the cells for a sufficient duration to observe protein degradation (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ and normalize the target protein levels to the loading control.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key concepts.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Competitive inhibition of PROTAC binding to CRBN.
Caption: Experimental workflow for a Western Blot competition assay.
A Head-to-Head Battle of E3 Ligase Recruiters: Thalidomide-NH-C2-PEG3-OH versus VHL Ligands in PROTAC Design
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase to hijack is a pivotal decision in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive, data-driven comparison of two of the most prominent strategies: the recruitment of Cereblon (CRBN) using thalidomide-based ligands, specifically focusing on structures akin to "Thalidomide-NH-C2-PEG3-OH", versus the engagement of the von Hippel-Lindau (VHL) E3 ligase.
This comparison will delve into the mechanistic nuances, quantitative performance metrics, and key experimental protocols that underpin the selection of an optimal E3 ligase recruiting moiety for a given protein of interest. By presenting clear, side-by-side data and detailed methodologies, this guide aims to equip researchers with the critical information needed to navigate the complex landscape of targeted protein degradation.
Mechanism of Action: Two Distinct Paths to Degradation
Both CRBN and VHL-based PROTACs operate on the fundamental principle of inducing proximity between a target protein and an E3 ubiquitin ligase, thereby triggering the target's ubiquitination and subsequent degradation by the 26S proteasome. However, the specific E3 ligase complexes they recruit and the nature of the ternary complex formation differ significantly.
CRBN-based PROTACs , such as those utilizing a thalidomide-derived moiety, recruit the CRL4-CRBN E3 ligase complex.[1] Thalidomide (B1683933) and its analogs are well-established binders of CRBN. The formation of the ternary complex (Target Protein - PROTAC - CRBN) facilitates the transfer of ubiquitin to the target protein.
VHL-based PROTACs , on the other hand, co-opt the VCB-Cul2-RBX1 E3 ligase complex.[2] Ligands for VHL are often derived from the hypoxia-inducible factor 1α (HIF-1α), a natural substrate of VHL. The stability and cooperativity of the resulting ternary complex are critical determinants of the PROTAC's efficacy.
dot
Caption: General mechanism of CRBN and VHL-based PROTACs.
Quantitative Performance Comparison: A Case Study on BRD4 Degraders
To provide a direct comparison, we will examine the performance of two well-characterized PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4: dBET1 , which recruits CRBN, and MZ1 , which recruits VHL.[3][4] Both molecules utilize the same warhead, JQ1, to bind to BRD4, allowing for a focused comparison of the E3 ligase recruiting moieties.
| Parameter | dBET1 (CRBN-based) | MZ1 (VHL-based) | Reference |
| Binding Affinity to E3 Ligase (Kd) | Not explicitly reported for dBET1, but thalidomide has a Kd of ~250 nM for CRBN. | 66 nM | [5] |
| Binding Affinity to BRD4 (BD2, Kd) | ~90 nM | ~28 nM | [3] |
| Ternary Complex Cooperativity (α) | Not explicitly reported | >60 | |
| Degradation Potency (DC50) | ~1-10 nM (in NB4 cells) | < 1 nM (in NB4 cells) | [4] |
| Maximum Degradation (Dmax) | >90% | >90% | |
| Cellular Anti-proliferative Activity (IC50 in MV4;11 cells) | Not explicitly reported | 13 nM |
Key Observations:
-
Potency: Both CRBN and VHL-based PROTACs can achieve potent, nanomolar degradation of BRD4.[4] In some studies, the VHL-recruiting PROTAC MZ1 has demonstrated slightly higher potency.[4]
-
Ternary Complex Formation: The high cooperativity (α > 60) observed for MZ1 indicates that the binding of BRD4 and VHL to the PROTAC is mutually beneficial, leading to a stable ternary complex, a key driver of its high degradation efficiency.
-
Selectivity: The choice of E3 ligase can influence the selectivity profile of a PROTAC. For instance, MZ1 shows a preference for degrading BRD4 over other BET family members, while dBET1 is considered more of a pan-BET degrader.[4]
-
Physicochemical Properties: Generally, thalidomide-based ligands are smaller and possess more drug-like properties compared to the larger, more peptide-like VHL ligands. This can impact factors like cell permeability and oral bioavailability.[2]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance. Below are methodologies for key assays.
Ternary Complex Formation Assay (AlphaLISA)
Objective: To quantify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase in a homogenous, no-wash format.
Materials:
-
Recombinant tagged target protein (e.g., GST-tagged BRD4)
-
Recombinant tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1)
-
PROTAC of interest
-
AlphaLISA anti-tag acceptor beads (e.g., Anti-GST Acceptor beads)
-
AlphaLISA anti-tag donor beads (e.g., Anti-FLAG Donor beads)
-
AlphaLISA buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of the PROTAC in AlphaLISA buffer.
-
In a 384-well microplate, add the target protein, E3 ligase, and the PROTAC dilutions.
-
Incubate the plate at room temperature for 60-90 minutes to allow for complex formation.
-
Add the AlphaLISA acceptor beads and incubate for 60 minutes in the dark.
-
Add the AlphaLISA donor beads and incubate for another 60 minutes in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, which is characteristic of ternary complex formation.[6]
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the target protein.
Materials:
-
Recombinant target protein
-
Recombinant E3 ligase complex (CRBN or VHL)
-
PROTAC of interest
-
Ubiquitin activating enzyme (E1)
-
Ubiquitin conjugating enzyme (E2)
-
Ubiquitin (wild-type or fluorescently labeled)
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Set up the ubiquitination reaction by combining the target protein, E3 ligase, and PROTAC in the reaction buffer.
-
Initiate the reaction by adding E1, E2, ubiquitin, and ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the target protein.
-
A high molecular weight smear or distinct bands above the unmodified target protein indicate poly-ubiquitination.
Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against a loading control to normalize for protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 and Dmax values.
Mandatory Visualizations
dot
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
dot
Caption: PROTAC-mediated protein degradation signaling pathway.
Conclusion
Both thalidomide-based (CRBN-recruiting) and VHL ligand-based PROTACs are powerful and effective tools for inducing targeted protein degradation. The choice between them is not a one-size-fits-all decision and depends on a multitude of factors, including the specific target protein, the desired selectivity profile, the cellular context, and the intended therapeutic application.
VHL-based PROTACs may offer advantages in terms of forming highly stable and cooperative ternary complexes, which can translate to high degradation potency. Conversely, the smaller, more drug-like nature of thalidomide-based ligands can be beneficial for developing orally bioavailable therapeutics.
Ultimately, the optimal PROTAC design for a given target will likely require the empirical testing of both CRBN and VHL-recruiting molecules, coupled with careful optimization of the linker and warhead components. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake such studies and advance the development of novel protein-degrading therapeutics.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
Quantitative Proteomics in Action: Validating the Activity of Thalidomide-NH-C2-PEG3-OH in Targeted Protein Degradation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the precise validation of a degrader's activity is paramount. This guide provides a comparative analysis of "Thalidomide-NH-C2-PEG3-OH," an E3 ligase ligand-linker conjugate, by examining its role in the Proteolysis Targeting Chimera (PROTAC) XZ739. We will delve into quantitative proteomics data to objectively assess its performance against alternative strategies and provide detailed experimental protocols to support your research.
"this compound" serves as a crucial building block in the synthesis of PROTACs, molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. It incorporates a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible PEG3 linker. This linker can then be attached to a ligand for a target protein, creating a PROTAC that brings the target protein and the E3 ligase into close proximity, leading to the target's ubiquitination and subsequent degradation by the proteasome.
One notable application of "this compound" is in the creation of the BCL-XL degrader, XZ739.[1] B-cell lymphoma-extra large (BCL-XL) is a key anti-apoptotic protein, and its inhibition is a promising therapeutic strategy in various cancers.
Performance Comparison: Degradation Efficiency and Selectivity
Quantitative proteomics allows for the precise measurement of changes in protein abundance following treatment with a PROTAC. Key metrics for evaluating a degrader's performance are its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
Here, we compare the CRBN-recruiting PROTAC XZ739 with an alternative BCL-XL degrader, DT2216, which instead recruits the von Hippel-Lindau (VHL) E3 ligase.
| Parameter | XZ739 ("this compound" based) | DT2216 (VHL-based Alternative) |
| Target Protein | BCL-XL | BCL-XL |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Cell Line | MOLT-4 (T-cell acute lymphoblastic leukemia) | MOLT-4 (T-cell acute lymphoblastic leukemia) |
| DC50 | 2.5 nM[1][2][3] | More potent than ABT263 (a BCL-XL inhibitor)[4] |
| Degradation Kinetics | >96% degradation at 100 nM after 8 hours[5] | Not explicitly stated |
| Selectivity | >100-fold selectivity for MOLT-4 cells over human platelets[1][2][5] | Significantly less toxic to platelets than ABT263[4] |
| Off-Target Effects | Does not affect IKZF1 and IKZF3 protein levels[2] | Not explicitly stated |
This data highlights the high potency of the thalidomide-based PROTAC XZ739 in degrading BCL-XL. The choice of E3 ligase can significantly impact a PROTAC's tissue selectivity, as evidenced by the reduced toxicity of both degraders in platelets, where CRBN and VHL are poorly expressed.[4][6]
The Critical Role of the Linker
The "NH-C2-PEG3-OH" component of the molecule is a flexible polyethylene (B3416737) glycol (PEG) linker. The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7] While flexible linkers like PEG are widely used, more rigid linkers are being explored to enhance potency and selectivity.[8][9]
Alternative E3 Ligase Ligands
While thalidomide (B1683933) and its derivatives are common CRBN ligands, research is ongoing to identify novel ligands. For instance, 3-aminophthalic acid has been identified as a new, chemically stable, and economical CRBN ligand.[10]
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XZ739 | BCL-XL PROTAC | Probechem Biochemicals [probechem.com]
- 3. XZ739 | PROTAC BCL-XL Degrader | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Validation of an Inactive Control for "Thalidomide-NH-C2-PEG3-OH" PROTACs
This guide provides a comprehensive comparison between the active "Thalidomide-NH-C2-PEG3-OH" PROTAC and a rationally designed inactive control. It is intended for researchers, scientists, and drug development professionals working on targeted protein degradation. The guide details the synthesis of a suitable inactive control, presents comparative data, and provides experimental protocols for validation.
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] A typical PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The thalidomide (B1683933) moiety is a widely used E3 ligase ligand that recruits Cereblon (CRBN).[2][3]
To ensure that the observed biological effects of a PROTAC are due to its intended mechanism of action, it is crucial to use an inactive control in parallel experiments. An ideal inactive control is structurally similar to the active PROTAC but is deficient in a key aspect of its function, such as binding to the E3 ligase or the target protein.[4] This guide focuses on an inactive control where the thalidomide moiety is modified to abrogate binding to CRBN.
Rational Design of an Inactive Control
A common strategy for creating an inactive control for a thalidomide-based PROTAC is to modify the glutarimide (B196013) ring of the thalidomide moiety. The stereochemistry at the C4 position of the glutarimide is crucial for binding to CRBN. By epimerizing this center, the binding affinity to CRBN can be significantly reduced or abolished, rendering the PROTAC inactive.
For the "this compound" PROTAC, we propose an inactive control, hereafter referred to as "(epi)-Thalidomide-NH-C2-PEG3-OH," where the stereocenter on the glutarimide ring of thalidomide is inverted. This minimal structural change is unlikely to significantly alter the physicochemical properties of the molecule, making it an excellent negative control.
Comparative Data: Active vs. Inactive PROTAC
The following table summarizes the expected differences in performance between the active "this compound" PROTAC and its inactive control.
| Parameter | Active PROTAC ("this compound") | Inactive Control ("(epi)-Thalidomide-NH-C2-PEG3-OH") | Rationale for Difference |
| CRBN Binding Affinity (Kd) | ~250 nM | >10 µM (Expected) | Epimerization of the glutarimide chiral center abolishes binding to CRBN. |
| Ternary Complex Formation | Forms a stable POI-PROTAC-CRBN complex | Does not form a stable ternary complex | Lack of CRBN binding prevents the formation of the ternary complex. |
| Target Protein Ubiquitination | Induces polyubiquitination of the target protein | No significant ubiquitination of the target protein | Without ternary complex formation, the E3 ligase cannot ubiquitinate the target. |
| Target Protein Degradation (DC50) | Potent (nM to low µM range) | Inactive (No degradation observed) | The absence of ubiquitination prevents proteasomal degradation. |
| Cellular Phenotype | Expected to recapitulate the phenotype of target protein knockdown | Should have no effect on the target protein levels or associated phenotype | The inability to degrade the target protein should result in a lack of biological effect. |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action for a functional "this compound" PROTAC.
Caption: Mechanism of action for a functional thalidomide-based PROTAC.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the activity of the active PROTAC and its inactive control.
References
A Comparative Guide to CRBN and VHL-based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase is a critical determinant in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the most extensively utilized for targeted protein degradation. This guide provides an objective comparison of CRBN and VHL-based PROTACs, supported by experimental data, to inform the rational design of potent and selective degraders.
At a Glance: CRBN vs. VHL E3 Ligases
The choice between recruiting CRBN or VHL can significantly impact a PROTAC's pharmacodynamics, tissue specificity, and potential off-target effects. Key distinguishing features are summarized below.
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Subcellular Localization | Primarily nuclear, can shuttle to the cytoplasm[] | Predominantly cytosolic, can be found in the nucleus[] |
| Tissue Expression | Abundant in hematopoietic cells[] | Broad tissue expression, but can be low in certain solid tumors[] |
| Regulation | Responsive to ion changes[] | Regulated by oxygen levels (hypoxia can down-regulate VHL)[] |
| Complex Turnover | Fast turnover rates, suitable for rapidly dividing cells[] | Forms long-lived complexes, ideal for stable target proteins[] |
| Substrate Promiscuity | Broader substrate promiscuity, may lead to off-target effects (e.g., zinc-finger transcription factors)[] | Narrower promiscuity, generally leading to higher selectivity[] |
| Ligand Properties | Ligands like pomalidomide (B1683931) are small and orally available[] | Ligands often have higher molecular weight and potentially poorer cell permeability[] |
Comparative Case Study: Targeting KRAS G12D
The oncogenic KRAS G12D mutant has been a challenging target for traditional inhibitors. PROTACs offer a promising alternative by inducing its degradation. Current research suggests that VHL-recruiting PROTACs have generally demonstrated greater efficiency in degrading KRAS mutants compared to their CRBN-based counterparts[2].
Quantitative Performance Data
The following table summarizes available data for VHL- and CRBN-based PROTACs targeting KRAS mutants. It is important to note that these data are compiled from different studies and a direct head-to-head comparison with identical linkers and binders is limited.
Table 1: VHL-Based KRAS G12D PROTAC Degraders [2]
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| PROTAC 1 | KRAS G12D | MIA PaCa-2 | ~50 nM | >90% | [2] |
| PROTAC 2 | KRAS G12D | PANC-1 | ~100 nM | ~85% | [2] |
Table 2: CRBN-Based KRAS PROTAC Degraders [2]
| PROTAC | Target | Cell Line | Degradation | Reference |
| PROTAC 3 | KRAS G12C | H358 | Moderate | [2] |
| PROTAC 4 | KRAS G12D | Various | Limited/No Degradation | [2] |
Note: DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation percentage.
The available data suggests that VHL is a more favorable E3 ligase for the development of potent KRAS G12D degraders, with several VHL-recruiting PROTACs demonstrating nanomolar degradation efficiency[2].
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of CRBN and VHL-based PROTACs.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is fundamental for quantifying the degradation of a target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-target, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours)[3].
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice[3].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[3].
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane[4].
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature[4].
-
Detection: Visualize bands using an ECL substrate and quantify band intensities to determine DC50 and Dmax values[3].
Caption: Experimental workflow for Western blot analysis.
Ternary Complex Formation Assays
Assessing the formation of the PROTAC-induced ternary complex is crucial for understanding the mechanism of action. Several biophysical methods can be employed.
a) Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure the binding kinetics and affinity of the ternary complex formation in real-time[5].
Methodology Outline:
-
Immobilize the E3 ligase (e.g., VHL or CRBN complex) on the sensor chip.
-
Inject the target protein alone to assess binary interaction.
-
Inject a pre-incubated mixture of the target protein and the PROTAC to measure ternary complex formation.
-
Alternatively, inject the PROTAC followed by the target protein.
-
Analyze the binding curves to determine kinetic parameters (kon, koff) and affinity (KD).
b) In-Cell Ternary Complex Formation (NanoBRET™): This assay measures ternary complex formation within living cells[6].
Methodology Outline:
-
Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (CRBN or VHL) fused to a HaloTag® (energy acceptor) in cells[6].
-
Label the HaloTag® fusion with a fluorescent ligand.
-
Treat the cells with the PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which indicates the proximity of the target protein and the E3 ligase[6].
Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
a) In Vitro Ubiquitination Assay: This assay reconstitutes the ubiquitination cascade in a test tube.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (CRBN or VHL complex)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC
-
Reaction buffer
Methodology Outline:
-
Combine the E1, E2, E3, target protein, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC or vehicle control.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin or anti-target protein antibody. An upward smear or higher molecular weight bands indicate polyubiquitination[7].
b) In-Cell Ubiquitination Assay: This assay detects ubiquitination of the target protein in a cellular context.
Methodology Outline:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells and immunoprecipitate the target protein.
-
Perform a Western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody to detect the ubiquitinated target protein[7].
Conclusion
The selection between CRBN and VHL as the E3 ligase for a PROTAC is a multifaceted decision that depends on the specific target protein, its subcellular localization, the desired pharmacokinetic profile, and the cellular context of the disease. While VHL-based PROTACs have shown advantages for certain targets like KRAS G12D, CRBN remains a powerful and widely used E3 ligase for numerous other targets. A thorough understanding of the characteristics of each E3 ligase and rigorous experimental validation are paramount for the successful development of effective and safe protein degraders.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. 三重複合体の形成 [promega.jp]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
On-Target Degradation of Thalidomide-NH-C2-PEG3-OH PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target degradation performance of PROTACs utilizing the "Thalidomide-NH-C2-PEG3-OH" E3 ligase ligand-linker conjugate. We will present supporting experimental data, detailed protocols, and visualizations to offer a comprehensive resource for evaluating this PROTAC building block against relevant alternatives.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation.[1] A key component of many successful PROTACs is the ligand that recruits an E3 ubiquitin ligase to the protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. Thalidomide and its analogs are widely used to recruit the Cereblon (CRBN) E3 ligase.[2][3] This guide focuses on PROTACs constructed with "this compound", a conjugate that incorporates the thalidomide-based CRBN ligand.[2]
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase complex (composed of CRBN, DDB1, CUL4A, and RBX1).[3] This proximity facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.
References
A Comparative Guide to the Specificity of "Thalidomide-NH-C2-PEG3-OH"-Based Degraders
In the landscape of targeted protein degradation (TPD), the specificity of a degrader molecule is paramount. Proteolysis-targeting chimeras (PROTACs) and molecular glues are designed to eliminate specific disease-causing proteins by coopting the cell's ubiquitin-proteasome system. This guide provides an objective comparison of the specificity of degraders built with the "Thalidomide-NH-C2-PEG3-OH" moiety, a common building block used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] We will examine its performance against alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Hijacking the Cellular Machinery
Thalidomide-based PROTACs function by inducing proximity between the target protein of interest (POI) and the CRBN E3 ligase. The "this compound" component serves as the CRBN-recruiting ligand connected to a flexible polyethylene (B3416737) glycol (PEG) linker. This trimolecular complex formation (Target Protein - PROTAC - CRBN) facilitates the ubiquitination of the target, marking it for destruction by the proteasome.[1] The linker's characteristics, such as length and composition, are critical determinants of the PROTAC's efficacy and selectivity.
Figure 1: Mechanism of action for a thalidomide-based PROTAC.
Comparative Data on Degrader Specificity
Assessing specificity requires a comprehensive, unbiased look at the entire proteome to identify unintended targets. Mass spectrometry-based proteomics is the current gold standard for this evaluation.[2] While specific head-to-head data for "this compound" versus a different linker against the same target is sparse in public literature, we can analyze representative data to understand the general principles of how PEG linkers influence specificity.
The linker is not a passive spacer; its length and flexibility are critical. Studies on degraders targeting BRD4 have shown a "Goldilocks effect," where both short and long PEG linkers can be effective, while intermediate lengths may hinder the formation of a stable ternary complex, reducing potency.[3]
Table 1: Proteomic Specificity Profile of Representative Degraders
| Degrader/System | Target Protein | Linker Type | Key Off-Targets Identified | Observations & Reference |
| AHPC(Me)-C6-NH₂ | FBXO22 | C6 Alkyl | None identified in proteome-wide analysis | Demonstrates that high selectivity is achievable with a simple alkyl linker.[4] |
| ARV-825 | BRD4 | PEG | - | The PEG linker's flexibility can optimize the ternary complex for potent degradation.[5] |
| BTK Degraders | BTK | PEG (various lengths) | Kinase family members | Longer PEG linkers (≥ 4 units) showed more potent degradation than shorter ones. Promiscuous degraders can exhibit faster degradation rates.[6] |
| AgnoTAC Library | Target Agnostic | PEG and others | Various, dependent on warhead | Off-target degradation is highly dependent on the warhead and linker combination. |
Table 2: On-Target Potency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Key Observation |
| BRD4 Degrader | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage (0 PEG units) can be highly effective.[3] |
| BRD4 Degrader | BRD4 | H661 | > 5 | ~50 | A single PEG unit significantly reduced degradation potency in this system.[3] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Experimental Protocols for Specificity Assessment
A multi-faceted approach is essential to rigorously evaluate the specificity of a new degrader. This involves global proteomic profiling to identify potential off-targets, followed by targeted validation assays.[7]
Protocol 1: Global Proteomic Profiling by Mass Spectrometry
This protocol provides an unbiased, global view of protein level changes following degrader treatment, which is crucial for identifying off-target effects.[2]
-
Cell Culture and Treatment: Plate cells (e.g., MOLT-4, Jurkat) and allow them to adhere. Treat cells with the degrader at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 5-24 hours).[4]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the total protein concentration using a BCA assay.[8] Digest the proteins into peptides using an enzyme like trypsin.[7]
-
Isobaric Labeling (TMT/iTRAQ): For accurate relative quantification, label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing of samples in a single MS run.[2][7]
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The instrument will measure the mass-to-charge ratio of the peptides and their fragments.[2][7]
-
Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to search the MS/MS data against a protein database to identify and quantify proteins.[2] Proteins showing a significant, dose-dependent decrease in abundance in the degrader-treated samples are considered potential off-targets.[7]
Figure 2: Experimental workflow for off-target identification via proteomics.
Protocol 2: Targeted Validation by Western Blot
Once potential off-targets are identified, Western blotting is a straightforward method to confirm their degradation.[7]
-
Sample Preparation: Prepare cell lysates as described in the proteomics protocol (steps 1 & 2).
-
SDS-PAGE and Transfer: Load equal amounts of protein per sample onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific for the potential off-target protein overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody.[2]
-
Detection and Analysis: Apply a chemiluminescent substrate and image the blot. Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin) to confirm degradation.[2][8]
Logical Framework for Specificity Assessment
The development and validation of a specific degrader follow a logical progression. The initial focus is on potent on-target activity, followed by a comprehensive, unbiased screen for off-target effects, and finally, validation of any identified hits.
Figure 3: Logical flow for assessing degrader specificity.
Conclusion
The "this compound" moiety is a versatile and effective building block for creating PROTACs that recruit the CRBN E3 ligase. The inherent flexibility and hydrophilicity of the PEG linker can improve the solubility and pharmacokinetic properties of the resulting degrader.[9] However, specificity is not guaranteed by any single component. It is a complex interplay between the target warhead, the E3 ligase ligand, and the connecting linker.
The data strongly indicate that a "one-size-fits-all" approach to linker design is inadequate. Rigorous, unbiased proteomic screening is a non-negotiable step in the preclinical evaluation of any new degrader to ensure its specificity and minimize potential for off-target toxicity.[7] By employing the systematic, data-driven protocols outlined in this guide, researchers can build a robust specificity profile and make informed decisions in the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Thalidomide-NH-C2-PEG3-OH
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Thalidomide-NH-C2-PEG3-OH are of paramount importance for ensuring both personal safety and environmental protection. As a molecule containing a thalidomide (B1683933) analog, it must be treated as a hazardous and potentially teratogenic substance.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its proper disposal.
Core Safety Principles
Due to the teratogenic nature of thalidomide and its derivatives, all materials and waste associated with this compound must be managed as hazardous chemical waste.[1][3] Under no circumstances should this compound or any contaminated materials be disposed of in regular trash or down the drain.[4][5] The required method of final disposal is high-temperature incineration through a licensed hazardous waste disposal facility.[1][6]
Key Safety and Disposal Parameters
The following table summarizes crucial safety information and handling guidelines. These are based on best practices for thalidomide analogs and PROTACs, a class of molecules to which this compound is related.[7]
| Parameter | Guideline & Information | Rationale & Source |
| Hazard Classification | Presumed Teratogen, Acute Toxicity, Environmental Hazard. | Thalidomide and its analogs are known teratogens that can cause severe birth defects.[2][3][8] Similar compounds are also classified as toxic to aquatic life.[4][9] |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant nitrile gloves (double-gloving is recommended), safety goggles with side shields, and a protective lab coat.[1][3][6] | To prevent dermal absorption, eye contact, and contamination of personal clothing.[3] |
| Handling Location | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood. | To avoid the generation and inhalation of dust or aerosols.[3] |
| Waste Segregation | All waste streams (solid, liquid, sharps) contaminated with the compound must be segregated from other laboratory waste.[4][5] | Prevents cross-contamination and ensures proper handling by waste management personnel. |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste contractor.[1][6] | Ensures the complete destruction of the potent compound, preventing its release into the environment. |
| Spill Cleanup | Absorb spills with an inert material (e.g., vermiculite, sand), collect in a sealed container for hazardous waste, and decontaminate the area.[1][6][9] | To safely contain and remove the hazardous material and ensure the work area is free of contamination. |
Step-by-Step Disposal Protocol
This protocol details the process for the safe collection, segregation, and packaging of all waste contaminated with this compound.
Waste Segregation and Collection
Establish clearly marked, dedicated hazardous waste containers in the immediate work area before beginning any experiment.
-
Solid Waste:
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the initial solvent rinses from decontaminating glassware.[4]
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., high-density polyethylene (B3416737) or plastic-coated glass bottle) with a secure screw-top cap.[1][4] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][4]
-
-
Sharps Waste:
Container Labeling and Management
Proper labeling is critical for regulatory compliance and safety.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., Toxic, Teratogen).[1] Do not use abbreviations or chemical formulas on the primary label.[1]
-
Container Integrity: Keep waste containers securely closed except when adding waste.[1] Store containers in a designated satellite accumulation area within the laboratory, preferably in secondary containment to prevent spills.[1]
Decontamination Procedures
-
Non-Disposable Equipment and Surfaces:
-
Wipe down all work surfaces (fume hood, benchtops) and non-disposable equipment with a suitable solvent (such as 70% ethanol (B145695) or isopropanol) to remove any residue.[3]
-
Follow this with a wash using a laboratory-grade detergent and then a final rinse with purified water.[10]
-
All wipes and cleaning materials used in this process must be disposed of as solid hazardous waste.[6]
-
-
Empty "Empty" Containers:
Final Disposal
-
Waste Pickup: Once a waste container is full, securely seal it and contact your institution's EHS department or licensed hazardous waste contractor to arrange for pickup and final disposal.[1][6]
-
Regulatory Compliance: Always adhere strictly to your institution's specific hazardous waste procedures and all local, state, and federal regulations.[9]
Procedural Workflow for Disposal
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. packageinserts.bms.com [packageinserts.bms.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling Thalidomide-NH-C2-PEG3-OH
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal
This document provides immediate and essential safety and logistical information for the handling of Thalidomide-NH-C2-PEG3-OH, a potent E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Adherence to these procedural guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Thalidomide and its analogs are known for their teratogenic effects and require stringent handling protocols.[2][3][4] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin absorption, or eye contact.[5][6] The required PPE varies based on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[5] Disposable nitrile gloves should be removed immediately after contact with the chemical, and hands should be washed before putting on a new pair.[7]
Operational Plan: Step-by-Step Guidance
A clear and concise plan for the handling of this compound is essential to maintain a safe laboratory environment.[5]
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[5][8]
-
Assembling Materials: Before starting, assemble all necessary equipment, reagents, and PPE.[5]
-
Minimize Quantities: Handle the minimum quantity of the compound required for the experiment.[5]
-
Review Safety Data Sheet (SDS): Thoroughly review the SDS for this compound before use.[5][8]
2. Handling:
-
Consistent PPE Use: Wear the appropriate PPE at all times during handling.[5][8]
-
Avoid Contact: Avoid contact with skin and eyes.[8]
-
Prevent Aerosolization: Avoid the formation of dust and aerosols. Use wet-wiping techniques for cleaning surfaces.[5][8]
-
Weighing: When weighing the solid form of the compound, perform this task within a fume hood and use a disposable weigh boat.[5]
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to prevent splashing.[5]
3. Storage:
-
Container: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.[8]
4. Spill Management:
-
Evacuation: In case of a spill, evacuate personnel to a safe area.[8]
-
Ignition Sources: Remove all sources of ignition.[8]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[8]
-
Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[8]
5. First Aid:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][9]
-
Skin Contact: In case of skin contact, take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.[8][9]
-
Eye Contact: If the chemical comes into contact with the eyes, rinse with pure water for at least 15 minutes and consult a doctor.[8]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[8][9]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Disposal: The chemical should be collected and disposed of in suitable, closed containers.[8] High-temperature incineration is often the recommended disposal method for pharmaceuticals.[5] Discharge into the environment must be avoided.[8]
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be treated as hazardous waste and disposed of accordingly.
-
Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.[5]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide: MedlinePlus Drug Information [medlineplus.gov]
- 3. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 4. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. maxonchemicals.it.com [maxonchemicals.it.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
